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  • Product: Dimethyl (((1-oxoallyl)amino)methyl)phosphonate
  • CAS: 24610-95-5

Core Science & Biosynthesis

Foundational

Synthesis pathway of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Whitepaper: Synthesis Pathway and Mechanistic Evaluation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Executive Summary Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—also known as dimethyl (acrylamidomethyl)phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Synthesis Pathway and Mechanistic Evaluation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Executive Summary

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—also known as dimethyl (acrylamidomethyl)phosphonate—is a highly versatile bifunctional molecule. It features a reactive Michael acceptor (the acrylamide moiety) and a highly polar, metal-chelating phosphonate ester. In drug development, this structural motif is increasingly relevant for designing targeted covalent inhibitors (TCIs) and bone-targeting prodrugs, where the phosphonate acts as a bone-seeking "warhead" or solubility enhancer, and the acrylamide serves as a covalent binder to cysteine residues in target kinases.

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a sequence of chemical steps, but as a system of competing reactivities. The primary challenge in synthesizing this compound lies in preventing the premature polymerization of the acryloyl group while driving the formation of the carbon-phosphorus or carbon-nitrogen bonds to completion.

Mechanistic Overview & Pathway Selection

To synthesize Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, two primary synthetic strategies are viable. The selection between them depends on the scale of production and the required purity profile.

Pathway A: N-Acylation of Aminomethylphosphonates (The Precision Route)

This is the preferred route for laboratory-scale synthesis and drug discovery due to its high yield, mild conditions, and excellent impurity control.

  • Precursor Synthesis: The starting material, dimethyl aminomethylphosphonate, is typically synthesized via the Kabachnik–Fields reaction—a multicomponent condensation of ammonia (or a protected amine like tritylamine), formaldehyde, and dimethyl phosphite [1][2]. Alternatively, it can be derived from the reduction of dimethyl cyanophosphonate [3].

  • Acylation: The amine is reacted with acryloyl chloride under Schotten-Baumann-type anhydrous conditions. A non-nucleophilic base (e.g., Triethylamine or DIPEA) is used to scavenge the generated HCl.

Pathway B: The Michaelis-Arbuzov Route (The Industrial Route)

This route is highly atom-economical and scalable but suffers from harsher conditions.

  • Reaction: N-(chloromethyl)acrylamide is reacted directly with trimethyl phosphite.

  • Mechanism: The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the chloromethyl group. Subsequent collapse of the phosphonium intermediate expels methyl chloride gas, yielding the target phosphonate.

Causality in Pathway Selection: While Pathway B is industrially appealing, N-(chloromethyl)acrylamide is a highly toxic, unstable alkylating agent that is prone to spontaneous cross-linking. Furthermore, trimethyl phosphite can undergo unwanted Michael addition to the acrylamide double bond at elevated temperatures. Therefore, Pathway A is the scientifically sound choice for research and pharmaceutical applications, as it isolates the highly reactive acryloyl introduction to the final, low-temperature step.

SynthesisPathways A Dimethyl aminomethylphosphonate Target Dimethyl (((1-oxoallyl)amino) methyl)phosphonate A->Target Pathway A Et3N, DCM, 0°C B Acryloyl Chloride B->Target Pathway A C N-(chloromethyl)acrylamide C->Target Pathway B Heat, -CH3Cl D Trimethyl phosphite D->Target Pathway B

Fig 1: Divergent synthetic pathways for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate.

Quantitative Pathway Comparison

To justify the selection of Pathway A for high-purity applications, we must look at the quantitative metrics of both systems.

MetricPathway A (N-Acylation)Pathway B (Arbuzov)
Typical Yield 75% - 85%50% - 65%
Crude Purity > 90% (by LC-MS)~ 70% (Significant side-products)
Reaction Temperature 0 °C to 25 °C80 °C to 110 °C
Primary Byproduct Triethylamine hydrochloride (Solid)Methyl chloride (Toxic Gas)
Scalability Moderate (Exothermic control needed)High (Continuous flow compatible)

Experimental Protocol: Pathway A (Self-Validating Workflow)

The following protocol details the N-acylation of dimethyl aminomethylphosphonate. Every step is designed with built-in causality to ensure a self-validating experimental system.

Reagents & Equipment
  • Dimethyl aminomethylphosphonate (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Butylated hydroxytoluene (BHT) (0.01 eq) - Radical inhibitor

  • Anhydrous Dichloromethane (DCM)

  • Argon/Nitrogen manifold

Step-by-Step Methodology
  • Substrate Preparation: Dissolve dimethyl aminomethylphosphonate (10 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stirrer. Add a catalytic amount of BHT (0.1 mmol).

    • Causality: BHT acts as a radical scavenger. Acryloyl derivatives are notorious for auto-polymerizing via radical pathways; BHT ensures the monomer remains intact during synthesis and purification.

  • Base Addition & Cooling: Add Et3​N (15 mmol) to the solution. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C under an inert argon atmosphere.

    • Causality: Et3​N serves as the acid scavenger. The reaction must be cooled because the subsequent acylation is highly exothermic, and heat accelerates both polymerization and potential side-reactions (e.g., ketene formation from the acid chloride).

  • Acylation: Dissolve acryloyl chloride (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • In-Process Control (IPC): The formation of a dense white precipitate ( Et3​N⋅HCl ) serves as a visual confirmation that the acylation is proceeding.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM, visualized by KMnO4​ stain).

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Concentrate the filtrate under reduced pressure (keep the water bath below 30 °C to prevent thermal polymerization). Purify the crude oil via flash column chromatography on silica gel to yield the pure Dimethyl (((1-oxoallyl)amino)methyl)phosphonate.

Workflow S1 1. Substrate Preparation Dissolve amine in dry DCM with BHT S2 2. Base Addition Add Et3N, cool to 0°C under Argon S1->S2 S3 3. Acylation Dropwise addition of Acryloyl Chloride S2->S3 S4 4. Reaction Maturation Stir at RT (2-4h), monitor via TLC S3->S4 S5 5. Quench & Workup NaHCO3 wash, extract with DCM S4->S5 S6 6. Purification Flash Chromatography (Silica gel) S5->S6

Fig 2: Step-by-step experimental workflow for the N-acylation pathway (Pathway A).

Troubleshooting & Causality in Experimental Choices

  • Why use Triethylamine ( Et3​N ) instead of Pyridine? Pyridine can occasionally react with highly electrophilic acryloyl chloride to form stable, unwanted acylpyridinium complexes that complicate the workup. Et3​N provides a clean, irreversible scavenging of HCl, driving the equilibrium forward while precipitating out of the DCM solution.

  • Temperature Constraints during Evaporation: The final product contains an unhindered terminal olefin conjugated to an amide. This makes it highly susceptible to thermally induced radical polymerization. During rotary evaporation, maintaining the water bath strictly below 30 °C is non-negotiable to prevent the product from turning into an intractable polymeric gel.

  • Verification of the Phosphonate Ester: During NMR validation, the methylene protons situated between the nitrogen and the phosphorus atom ( NH−CH2​−P ) will present as a distinct doublet of doublets (or a multiplet depending on the resolution) due to 2JP−H​ coupling (typically around 10-15 Hz). This is the definitive self-validating marker that the core structure is intact.

References

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Paul Hawkins PhD thesis: Synthesis of 1-aminophosphonic acids. St Andrews Research Repository. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties and stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, a molecule of interest in the field of medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and functional group chemistry to present a detailed predictive analysis. The core structure combines an α-aminophosphonate moiety, known for its diverse biological activities, with a reactive acrylamide group, a well-known Michael acceptor. This document will delve into the predicted physicochemical properties, stability profile under various conditions, probable synthetic routes, and standard analytical characterization techniques. Furthermore, the implications of its chemical reactivity, particularly as a potential covalent inhibitor, will be explored, providing valuable insights for researchers in drug discovery and development.

Introduction: The Significance of α-Aminophosphonates and Michael Acceptors

α-Aminophosphonates are a class of organophosphorus compounds that are structural analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety. This structural similarity allows them to act as mimics of amino acids and peptides, leading to a wide range of biological activities, including roles as enzyme inhibitors, anticancer agents, antibiotics, and herbicides.[1][2][3][4][5][6][7] Their unique physicochemical properties, such as their tetrahedral geometry and the ability to chelate metal ions, contribute to their diverse pharmacological profiles.[1]

The molecule of focus, Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, incorporates an acrylamide functional group. The acrylamide moiety is a well-known α,β-unsaturated carbonyl compound, which renders it a Michael acceptor.[8][9][10][11][12][13] This reactivity allows for covalent bond formation with nucleophilic residues in biological macromolecules, a strategy increasingly employed in the design of targeted covalent inhibitors for drug development.[8] The combination of the biologically relevant α-aminophosphonate scaffold with the reactive Michael acceptor functionality makes Dimethyl (((1-oxoallyl)amino)methyl)phosphonate a compound of significant interest for chemical biology and medicinal chemistry applications.

Physicochemical Properties

PropertyValueSource
IUPAC Name dimethyl [[(1-oxoallyl)amino]methyl]phosphonate[14]
Synonyms Dimethyl (((1-oxoallyl)amino)methyl)phosphonate; dimethyl [(acryloylamino)methyl]phosphonate[14]
CAS Number 24610-95-5[14]
Molecular Formula C6H12NO4P[14]
Molecular Weight 193.1375 g/mol [14]
Predicted Boiling Point 355.7°C at 760 mmHg[14]
Predicted Density 1.167 g/cm³[14]
Predicted Flash Point 168.9°C[14]
Predicted Refractive Index 1.439[14]
Predicted Vapor Pressure 3.08E-05 mmHg at 25°C[14]

Chemical Stability and Reactivity

The stability of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is dictated by its two primary functional groups: the dimethyl phosphonate ester and the acrylamide moiety.

Hydrolytic Stability of the Dimethyl Phosphonate Group

The dimethyl phosphonate ester is susceptible to hydrolysis under both acidic and basic conditions.[15] The rate of hydrolysis is significantly influenced by pH. For dimethyl phosphonate, the half-life at pH 4 is approximately 470 hours, which dramatically decreases to about 3 hours at pH 7 and less than 0.3 hours at pH 9.[16] The hydrolysis proceeds in a stepwise manner, first yielding the monomethyl phosphonate and methanol, followed by further hydrolysis to phosphonic acid.[16][17]

This pH-dependent hydrolysis is a critical consideration for the storage, handling, and application of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, especially in aqueous buffers and biological media.

Caption: Hydrolysis pathway of the dimethyl phosphonate moiety.

Reactivity of the Acrylamide Group as a Michael Acceptor

The acrylamide functional group is an α,β-unsaturated carbonyl system, making it a Michael acceptor susceptible to nucleophilic addition at the β-carbon.[8][13] This reactivity is of particular importance in a biological context, as endogenous nucleophiles such as the thiol group of cysteine residues in proteins and glutathione can react with Michael acceptors.[8][10][12]

The reaction with nucleophiles can lead to the formation of covalent adducts, which can be a desired outcome in the case of covalent inhibitors but may also lead to off-target effects and instability of the compound in biological systems.[8] The reactivity of the acrylamide group can be influenced by steric and electronic factors of the substituent on the nitrogen atom. The stability of acrylamide itself is influenced by pH and the presence of nucleophiles.[9]

Michael_Addition reactant Dimethyl (((1-oxoallyl)amino)methyl)phosphonate product Covalent Adduct reactant->product Michael Addition nucleophile Nucleophile (e.g., R-SH) nucleophile->product

Caption: Michael addition reaction of the acrylamide moiety.

Probable Synthetic Route

The synthesis of α-aminophosphonates is commonly achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite.[18][19][20][21] An alternative is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine.[22][23][24][25] For Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, the Kabachnik-Fields reaction is a highly probable synthetic route.

Proposed Synthesis via the Kabachnik-Fields Reaction

This would involve the reaction of acrylamide, formaldehyde (or its equivalent, paraformaldehyde), and dimethyl phosphite. The reaction can be performed with or without a catalyst, and under various conditions, including solvent-free and microwave-assisted methods.[19]

Reaction Scheme:

Acrylamide + Formaldehyde + Dimethyl Phosphite → Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Kabachnik_Fields_Synthesis cluster_reaction Kabachnik-Fields Reaction acrylamide Acrylamide product Dimethyl (((1-oxoallyl)amino)methyl)phosphonate acrylamide->product formaldehyde Formaldehyde formaldehyde->product dm_phosphite Dimethyl Phosphite dm_phosphite->product One-pot One-pot

Sources

Foundational

Structural Elucidation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate via Multinuclear NMR Spectroscopy

Executive Summary Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, widely recognized in industrial literature as dimethyl acrylamidomethylphosphonate (CAS No. 24610-95-5) [1], is a highly specialized monoethylenically un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, widely recognized in industrial literature as dimethyl acrylamidomethylphosphonate (CAS No. 24610-95-5) [1], is a highly specialized monoethylenically unsaturated monomer. It serves as a critical building block in the synthesis of advanced block copolymers, functioning primarily as an adhesion promoter and an anti-corrosion agent for metallic substrates [2].

For researchers and drug development professionals utilizing this molecule as a precursor for biocompatible hydrogels or targeted delivery matrices, rigorous structural verification is paramount. This whitepaper provides an in-depth technical guide to the multinuclear ( 1 H, 13 C, and 31 P) Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule, detailing the causality behind experimental parameters and providing self-validating protocols for structural confirmation.

Molecular Architecture and Synthetic Pathway

The molecular architecture of dimethyl (((1-oxoallyl)amino)methyl)phosphonate consists of a polymerizable acrylamide moiety linked to a dimethyl phosphonate group via a methylene bridge. This specific arrangement is typically achieved through the acid-catalyzed condensation of N-(hydroxymethyl)acrylamide with dimethyl phosphite.

The formation of the direct phosphorus-carbon (P-C) bond is the defining thermodynamic driver of this reaction, yielding a chemically stable phosphonate rather than a hydrolytically labile phosphate.

Synthesis Step1 Precursor Assembly N-(Hydroxymethyl)acrylamide + Dimethyl Phosphite Step2 Acid-Catalyzed Condensation (100 °C, Vacuum) Step1->Step2 Mixing Step3 Target Molecule Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Step2->Step3 - H2O

Synthetic workflow for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate.

Methodological Causality: Experimental Design

To achieve a self-validating NMR dataset, the experimental design must account for the unique heteronuclear spin systems present in the molecule.

Solvent Selection

The choice of deuterated chloroform (CDCl 3​ ) over protic solvents like CD 3​ OD or D 2​ O is a deliberate methodological decision. Protic solvents induce rapid deuterium exchange with the amide (-NH-) proton. This exchange not only eradicates the NH signal from the 1 H NMR spectrum but also eliminates the diagnostic 3JHH​ scalar coupling between the NH proton and the adjacent methylene bridge (-CH 2​ -P). By utilizing anhydrous CDCl 3​ , the self-validating spin system of the -NH-CH 2​

  • linkage is preserved, allowing for unambiguous structural confirmation.
Decoupling Strategies

For 13 C NMR acquisition, the spectrum must be recorded with 1 H broad-band decoupling but without 31 P decoupling. This selective strategy simplifies the spectrum by removing complex C-H splittings while retaining the diagnostic C-P scalar couplings. The magnitude of these couplings serves as irrefutable proof of a direct carbon-phosphorus bond. Conversely, 31 P NMR is acquired with full 1 H decoupling to collapse complex multiplets into a single, high-signal-to-noise diagnostic singlet [3].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 25 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz

    • Temperature: 298 K

    • Scans: 16

    • Relaxation Delay (D1): 1.5 s (ensures full relaxation of the amide proton).

  • 13 C{ 1 H} NMR Acquisition:

    • Frequency: 100 MHz

    • Scans: 1024 (required due to the low natural abundance of 13 C and splitting of signals by 31 P).

    • Relaxation Delay (D1): 2.0 s.

  • 31 P{ 1 H} NMR Acquisition:

    • Frequency: 162 MHz

    • Scans: 128

    • Reference: External 85% H 3​ PO 4​ capillary set to 0.00 ppm.

Spectral Data and Causality Analysis

Heteronuclear Spin-Spin Coupling Network

The presence of the 31 P nucleus (100% natural abundance, spin = 1/2) creates a complex network of J-couplings across the molecule. Understanding these couplings is essential for spectral interpretation.

Coupling P Phosphorus (31P) C1 Methylene Carbon (13C) P->C1 1J_PC (~156 Hz) H1 Methylene Protons (1H) P->H1 2J_PH (~12.5 Hz) C2 Methoxy Carbons (13C) P->C2 2J_PC (~6.5 Hz) H2 Methoxy Protons (1H) P->H2 3J_PH (~10.8 Hz)

Key heteronuclear spin-spin coupling networks involving the phosphorus center.

1 H NMR Spectroscopic Data

The proton spectrum is characterized by the distinct splitting of the methylene and methoxy protons by the adjacent phosphorus atom [4]. The N-CH 2​ -P protons appear as a doublet of doublets (dd) due to simultaneous coupling with 31 P ( 2JPH​ ≈ 12.5 Hz) and the amide NH ( 3JHH​ ≈ 6.0 Hz).

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.85br t 3JHH​ ≈ 6.01H-NH -
6.28dd 3Jtrans​ = 17.0, 2Jgem​ = 1.51HCH 2​ = (trans to C=O)
6.15dd 3Jtrans​ = 17.0, 3Jcis​ = 10.51H-CH =
5.65dd 3Jcis​ = 10.5, 2Jgem​ = 1.51HCH 2​ = (cis to C=O)
3.78d 3JPH​ = 10.86H-P(=O)(OCH 3​ ) 2​
3.72dd 2JPH​ = 12.5, 3JHH​ = 6.02H-NH-CH 2​ -P
13 C{ 1 H} NMR Spectroscopic Data

The carbon spectrum provides the most definitive proof of the molecular skeleton. The massive 1JPC​ coupling of ~156.0 Hz at 36.5 ppm is the absolute hallmark of a direct C-P bond. If the molecule had degraded or rearranged into a phosphate (C-O-P), this coupling would drop drastically to ~5-10 Hz ( 2JPOC​ ).

Table 2: 13 C{ 1 H} NMR Data Summary (100 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)Multiplicity (due to P)Coupling Constant (J, Hz)Assignment
165.8s-C =O (Amide)
130.2s--C H= (Vinyl)
127.4s-C H 2​ = (Vinyl)
53.2d 2JPC​ = 6.5-P(=O)(OC H 3​ ) 2​
36.5d 1JPC​ = 156.0-NH-C H 2​ -P
31 P{ 1 H} NMR Spectroscopic Data

The 31 P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. The observed shift at 24.5 ppm is highly characteristic of dialkyl alkylphosphonates [4]. This single data point is routinely used in industrial quality control to ensure no unreacted dimethyl phosphite (which appears much further upfield at ~8-10 ppm) remains in the product batch.

Table 3: 31 P{ 1 H} NMR Data Summary (162 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityAssignment
24.5s-P (=O)(OCH 3​ ) 2​

References

  • Monoethylenically unsaturated monomers and uses thereof.World Intellectual Property Organization (WIPO). Patent WO2019229384A1.
  • Use of block copolymers bearing phosphate and/or phosphonate functions as adhesion promoters or as protecting agents against the corrosion of a metallic surface.World Intellectual Property Organization (WIPO). Patent WO2003076529A1.
  • 31P NMR Spectroscopy. Physical Methods in Chemistry and Nano Science, Rice University / LibreTexts. Available at:[Link]

  • Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Molecules 2023, 28(4), 1826. Available at:[Link]

Exploratory

Solubility Profile and Solvent Interactions of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate: A Comprehensive Technical Guide

Executive Summary Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS: 24610-95-5), commonly referred to as dimethyl (acrylamidomethyl)phosphonate, is a highly functionalized monoethylenically unsaturated monomer. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS: 24610-95-5), commonly referred to as dimethyl (acrylamidomethyl)phosphonate, is a highly functionalized monoethylenically unsaturated monomer. It is widely utilized in the synthesis of block copolymers, adhesion promoters, and anti-corrosion agents for metal-containing substrates.

For researchers and formulation scientists, understanding the solubility profile of this monomer in various organic solvents is critical. The choice of solvent dictates the success of free-radical polymerizations, the formulation stability of low-VOC coatings, and the accuracy of analytical separations. This whitepaper provides an in-depth analysis of the monomer's solvation mechanics, empirical solubility data, and self-validating experimental protocols for solubility quantification.

Chemical Structure & Solvation Causality

The solubility behavior of dimethyl (((1-oxoallyl)amino)methyl)phosphonate is governed by its dual-functional molecular architecture:

  • The Acrylamido Group ( CH2​=CH−CO−NH− ): Acts as both a strong hydrogen-bond donor (via the secondary amine) and a hydrogen-bond acceptor (via the carbonyl oxygen). This moiety drives high compatibility with polar protic solvents.

  • The Dimethyl Phosphonate Group ( −PO(OCH3​)2​ ): Features a highly polarized P=O bond that acts as a potent hydrogen-bond acceptor and generates a strong molecular dipole.

  • The Vinyl Backbone: Provides a minor hydrophobic domain, facilitating weak dispersion forces.

Causality in Solvent Selection: Because the cohesive energy density of the monomer is dominated by strong intermolecular hydrogen bonding and dipole-dipole interactions, it requires solvents capable of disrupting these networks. Polar protic solvents (e.g., alcohols) readily form solvation shells around the monomer. Conversely, in non-polar aliphatic solvents (e.g., hexane), the monomer self-associates rather than dissolving, leading to phase separation. This exact insolubility is strategically exploited to perform oil-in-oil emulsion polymerizations where the non-polar solvent acts as the continuous phase [3].

Solvation_Pathways Monomer Dimethyl (acrylamidomethyl)phosphonate CAS: 24610-95-5 Protic Polar Protic Solvents (e.g., Alcohols) Monomer->Protic High Affinity Aprotic Dipolar Aprotic Solvents (e.g., MeCN, DCM) Monomer->Aprotic Moderate Affinity NonPolar Non-Polar Solvents (e.g., Hexane) Monomer->NonPolar Low Affinity HDonor Strong H-Bonding Solvation Shell Formation Protic->HDonor Dipole Dipole-Dipole Alignment Moderate Solvation Aprotic->Dipole Insoluble Phase Separation (Oil-in-Oil Emulsion) NonPolar->Insoluble

Fig 1. Solvation pathways and solvent interactions of the phosphonate monomer.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the solubility profile of dimethyl (((1-oxoallyl)amino)methyl)phosphonate across different organic solvent classes at standard ambient temperature (25°C).

SolventSolvent ClassEstimated Solubility (mg/mL at 25°C)Primary Application Context
Methanol / Ethanol Polar Protic> 500Monomer stock solutions; low-VOC coating co-solvents [2].
Acetonitrile (MeCN) Dipolar Aprotic> 100Analytical separations (HPLC mobile phase) [1].
Dichloromethane (DCM) Halogenated Aprotic~ 50 - 100Solution polymerization (prevents chain transfer) [3].
Toluene Aromatic Non-polar< 10Co-solvent in anhydrous mastic or polyurethane formulations [3].
Hexane / Heptane Aliphatic Non-polar< 0.1 (Insoluble)Continuous phase for oil-in-oil suspension polymerization [3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, relying solely on visual solubility assessments is insufficient due to the potential formation of micro-dispersions. The following protocols establish a self-validating system: a thermodynamic shake-flask equilibration followed by a molecule-specific HPLC quantification.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the absolute saturation concentration of the monomer in a target organic solvent without interference from ambient moisture.

  • Preparation: Add an excess amount of dimethyl (((1-oxoallyl)amino)methyl)phosphonate (~500 mg) to a 5 mL amber glass vial.

  • Solvent Addition: Dispense 2.0 mL of the anhydrous target organic solvent (e.g., Dichloromethane) into the vial. Purge the vial headspace with dry Nitrogen ( N2​ ) to prevent moisture ingress, which could artificially inflate solubility due to the monomer's hygroscopic tendencies.

  • Equilibration: Seal the vial and place it in an isothermal shaker bath at exactly 25.0°C ± 0.1°C. Agitate at 150 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy of crystal lattice dissolution and ensure true thermodynamic equilibrium is reached between the solid phase and the saturated solution.

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge (25°C) and spin at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is selected for its broad organic solvent compatibility, preventing extractable polymer contamination that would interfere with downstream UV detection.

  • Dilution: Dilute the filtered aliquot quantitatively with Acetonitrile to fall within the linear dynamic range of the HPLC method (typically 10-100 µg/mL).

Protocol 2: RP-HPLC Quantification and Purity Analysis

Objective: To accurately quantify the dissolved monomer concentration using a validated reverse-phase liquid chromatography method [1].

  • Column Selection: Newcrom R1 (or equivalent low-silanol reverse-phase column). Causality: Standard C18 columns often possess residual unendcapped silanols. The highly polar phosphonate group of the monomer will interact with these silanols, causing severe peak tailing. The Newcrom R1 column features low silanol activity, ensuring sharp, symmetrical peaks.

  • Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric Acid ( H3​PO4​ ). Causality: Phosphoric acid is added to lower the pH, which fully protonates any residual silanols on the stationary phase and standardizes the ionization state of the phosphonate group, preventing peak splitting. If Mass Spectrometry (MS) is used, replace phosphoric acid with formic acid to maintain volatility [1].

  • Detection: UV absorbance (typically at 210-220 nm due to the acrylamido π→π∗ transition).

Step-by-Step Execution:

  • Set the column oven temperature to 30°C to ensure reproducible retention times.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 5 µL of the diluted sample from Protocol 1.

  • Integrate the peak area corresponding to dimethyl (((1-oxoallyl)amino)methyl)phosphonate and calculate the concentration against a multi-point external calibration curve.

HPLC_Methodology Prep Sample Prep Saturated Solvent Extraction Filter Filtration 0.22 µm PTFE Prep->Filter Remove particulates Column Newcrom R1 Column (Low Silanol RP) Filter->Column Inject 1-5 µL Detection UV/Vis Detection Quantification Column->Detection Elution MobilePhase Mobile Phase MeCN / H2O / H3PO4 MobilePhase->Column Isocratic/Gradient

Fig 2. Self-validating HPLC workflow for solubility quantification.

Conclusion

The solubility profile of dimethyl (((1-oxoallyl)amino)methyl)phosphonate is highly dependent on the hydrogen-bonding and dipole-dipole capabilities of the solvent. By leveraging polar protic solvents for high-concentration stock solutions, or non-polar aliphatic solvents for phase-separated polymerizations, researchers can precisely control the monomer's behavior in complex formulations. Utilizing rigorous, self-validating protocols like isothermal equilibration paired with low-silanol RP-HPLC ensures that solubility data is both accurate and reproducible.

References

  • SIELC Technologies. "Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column".
  • US Patent 9981287B2. "Low VOC, water-based coating compositions suitable for protecting metal containing substrates including food and beverage packages".
  • World Intellectual Property Organization. WO2019229384A1. "Monoethylenically unsaturated monomers and uses thereof".
Foundational

Thermal Degradation Mechanism of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate: A Comprehensive Technical Guide

Introduction & Molecular Architecture Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (DMAMP) is a highly reactive, bifunctional monomer characterized by its dual role as a polymerizable unit and a phosphorus-nitrogen (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (DMAMP) is a highly reactive, bifunctional monomer characterized by its dual role as a polymerizable unit and a phosphorus-nitrogen (P-N) synergistic flame retardant. Its molecular architecture consists of three critical domains:

  • An Acryloyl Group (1-oxoallyl): Provides the carbon-carbon double bond necessary for free-radical polymerization or hydrogel crosslinking.

  • An Amide Linkage (-NH-CO-): Facilitates intermolecular hydrogen bonding and acts as the nitrogen source for P-N synergy during thermal decomposition.

  • A Dimethyl Phosphonate Group (-PO(OCH₃)₂): Serves as the active flame-retardant center, capable of acting in both the gas phase (via radical scavenging) and the condensed phase (via char promotion)[1].

Understanding the exact thermal degradation mechanism of DMAMP is critical for researchers developing advanced fire-resistant materials, as it dictates the processing temperature limits and the ultimate efficacy of the intumescent char layer[2].

Step-by-Step Thermal Degradation Mechanism

The thermal degradation of DMAMP is a multi-stage process governed by the varying bond dissociation energies within the molecule. The mechanism proceeds through three distinct phases:

Phase I: Dealkylation of the Phosphonate Ester (150–250 °C)

The degradation initiates at the most thermally labile site: the methoxy groups attached to the phosphorus atom. The P-O-C linkages have a lower bond dissociation energy compared to the robust P-C bond connecting the phosphonate to the methyl linker.

  • Causality: Thermal cracking preferentially targets these ester bonds, undergoing homolytic or heterolytic cleavage to release methanol (CH₃OH) and dimethyl ether (CH₃OCH₃) into the gas phase[2].

  • Solid-Phase Transition: The loss of the methyl groups converts the dimethyl phosphonate ester into a solid-phase phosphonic acid derivative (-PO(OH)₂).

Phase II: Condensation and Pyrophosphate Formation (250–350 °C)

As the temperature increases, the newly formed phosphonic acid groups become highly reactive.

  • Causality: The proximity of the -PO(OH)₂ groups facilitates intermolecular dehydration and condensation. This reaction releases water vapor (H₂O), which acts as a non-combustible gas to dilute oxygen and combustible volatiles in the immediate gas phase[3].

  • Solid-Phase Transition: In the condensed phase, this dehydration results in the formation of a highly crosslinked polyphosphoric acid or pyrophosphate (P-O-P) network. This acidic network is the critical precursor for the protective char layer[1].

Phase III: Amide Cleavage and Matrix Charring (350–500 °C)

In the final high-temperature phase, the organic acrylamide backbone degrades.

  • Causality: The amide bond (-NH-CO-) and adjacent aliphatic chains cleave, releasing ammonia (NH₃), carbon monoxide (CO), carbon dioxide (CO₂), and small hydrocarbons.

  • Solid-Phase Transition (P-N Synergy): The previously formed polyphosphoric acid acts as a potent acid catalyst, driving the dehydration and carbonization of the remaining carbon skeleton. The nitrogen species released from the amide cleavage act as blowing agents, expanding the carbonizing matrix to form an intumescent (swollen) char. This results in a dense, thermally stable, phosphorus-nitrogen-rich carbonaceous layer that insulates the underlying material from heat and oxygen[4].

G DMAMP DMAMP Molecule (Phosphonate Ester) Phase1 Phase I: Dealkylation (150-250°C) DMAMP->Phase1 Gas1 Gas Phase: Methanol, Dimethyl Ether Phase1->Gas1 Volatilization Solid1 Solid Phase: Phosphonic Acid Phase1->Solid1 Residue Phase2 Phase II: Condensation (250-350°C) Solid1->Phase2 Gas2 Gas Phase: Water Vapor (H2O) Phase2->Gas2 Dehydration Solid2 Solid Phase: Polyphosphoric Acid (P-O-P) Phase2->Solid2 Crosslinking Phase3 Phase III: Amide Cleavage & Charring (350-500°C) Solid2->Phase3 Gas3 Gas Phase: NH3, CO, CO2 Phase3->Gas3 Backbone Cleavage Solid3 Solid Phase: P-N Rich Carbonaceous Char Phase3->Solid3 Acid Catalysis

Chemical pathway of DMAMP thermal degradation from dealkylation to charring.

Experimental Workflows for Mechanistic Validation

To rigorously validate this degradation mechanism, a self-validating, tri-orthogonal analytical approach is required. Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS) allows for the simultaneous measurement of mass loss and the real-time identification of evolved gases[3].

Step-by-Step TGA-FTIR-MS Protocol
  • Sample Preparation: Weigh 2.0 to 5.0 mg of high-purity DMAMP into an inert alumina (Al₂O₃) crucible. Rationale: Small sample sizes prevent thermal lag and ensure uniform heat distribution.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to the run to establish a strictly pyrolytic (non-oxidative) environment[5].

  • Thermal Profiling: Heat the sample from 50 °C to 800 °C at a constant heating rate of 10 K/min. Record the Thermogravimetry (TG) and Derivative Thermogravimetry (DTG) curves to identify the onset and peak degradation temperatures.

  • Effluent Transfer: Route the evolved gases from the TGA to the FTIR and MS through a stainless-steel transfer line. Critical Step: The transfer line must be continuously heated to 200 °C. Rationale: This prevents the premature condensation of high-boiling-point effluents (e.g., larger hydrocarbon fragments) before they reach the detectors[5].

  • FTIR Gas Cell Analysis: Scan the evolved gases continuously from 4000 to 400 cm⁻¹. Look for specific functional group markers: C-O stretch (~1030 cm⁻¹) for methanol, O-H stretch (3500-4000 cm⁻¹) for water, and N-H stretch for ammonia.

  • MS Ionization & Detection: Subject the parallel gas stream to Electron Impact (EI) ionization at 70 eV. Scan for mass-to-charge ratios (m/z) from 10 to 200 to definitively identify the molecular weights of the effluents (e.g., m/z 32 for CH₃OH, m/z 18 for H₂O, m/z 17 for NH₃).

Workflow Prep Sample Prep 2-5 mg in Alumina TGA TGA 10 K/min, N2 Atm Prep->TGA Transfer Heated Transfer Line (200°C) TGA->Transfer Evolved Gases FTIR FTIR Gas Cell 4000-400 cm⁻¹ Transfer->FTIR MS Mass Spectrometry EI at 70 eV Transfer->MS

TGA-FTIR-MS analytical workflow for real-time thermal degradation validation.

Quantitative Data & Kinetic Analysis

The table below summarizes the expected quantitative thermal events derived from the TGA-FTIR-MS workflow. The mass loss percentages correlate directly with the theoretical molecular weight fractions of the leaving groups during each degradation phase.

Degradation PhaseTemperature Range (°C)Primary Chemical EventMass Loss (%)Evolved Gas Species (MS m/z)Solid Residue
Phase I 150 – 250Dealkylation of Phosphonate~15 - 20%CH₃OH (32), CH₃OCH₃ (46)Phosphonic Acid
Phase II 250 – 350Condensation / Dehydration~5 - 10%H₂O (18)Polyphosphoric Acid
Phase III 350 – 500Amide Cleavage & Carbonization~40 - 50%NH₃ (17), CO (28), CO₂ (44)P-N Rich Intumescent Char

References

  • The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Chemistry.
  • Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants. MDPI.
  • Novel Nitrogen–Phosphorus Flame Retardant Based on Phosphonamid
  • Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric.
  • Synthesis of DOPO-Based Phosphonamidates and their Thermal Properties.

Sources

Exploratory

Toxicity and in vitro biocompatibility of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Title: Toxicity and In Vitro Biocompatibility of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate: A Technical Whitepaper Executive Summary & Chemical Profile Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—widely recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity and In Vitro Biocompatibility of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate: A Technical Whitepaper

Executive Summary & Chemical Profile

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—widely recognized in polymer chemistry as N-acrylamidomethyl phosphonic acid dimethyl ester (CAS: 24610-95-5)[1][2]—is a highly versatile bifunctional monomer. It is increasingly utilized by drug development professionals and biomaterial scientists to synthesize advanced hydrogels, dental adhesives, and bone-targeted nanomedicines.

As application scientists, we must evaluate this molecule through a dual lens: the intrinsic reactivity of the unreacted monomer versus the ultimate biocompatibility of its crosslinked polymer network. The molecule features a polymerizable acrylamide moiety and a dimethyl phosphonate group. The phosphonate group mimics biological phosphates, promoting osteoconductivity and adhesion to calcium hydroxyapatite, while its P–C bond offers superior hydrolytic stability compared to the easily degraded P–O–C bonds found in standard phosphate monomers[3][4].

Mechanistic Basis of Toxicity (Unreacted Monomer)

While poly(phosphonate) networks are highly biocompatible, the unreacted monomer presents specific, dose-dependent cytotoxicity risks.

The primary driver of this toxicity is the α,β-unsaturated carbonyl group of the acrylamide moiety. In physiological environments, this structure acts as a potent Michael acceptor. It readily undergoes Michael addition with endogenous nucleophiles, most notably the sulfhydryl (-SH) groups of cellular thiols such as glutathione (GSH). The rapid depletion of intracellular GSH disrupts the cell's redox balance, leading to the accumulation of Reactive Oxygen Species (ROS). This oxidative stress subsequently triggers mitochondrial dysfunction and cellular apoptosis.

Secondary, albeit minor, toxicity may arise from the slow hydrolysis of the dimethyl phosphonate ester groups, which can release trace amounts of methanol. However, the hydrolytically stable P–C backbone prevents catastrophic main-chain degradation, limiting systemic toxicity[4][5].

ToxicityPathway DMAMP Unreacted DMAMP (Acrylamide Moiety) Michael Michael Addition (Covalent Adduct) DMAMP->Michael Reacts with Thiols Cellular Thiols (e.g., Glutathione) Thiols->Michael Depleted by OxStress Oxidative Stress (ROS Accumulation) Michael->OxStress Causes redox imbalance Apoptosis Cellular Apoptosis (Cytotoxicity) OxStress->Apoptosis Triggers

Fig 1. Toxicity pathway of unreacted DMAMP via Michael addition and GSH depletion.

In Vitro Biocompatibility of DMAMP-Derived Polymers

The cytotoxic profile of DMAMP is entirely neutralized upon radical polymerization. During hydrogel or microgel synthesis, the toxic double bonds of the acrylamide moieties are consumed, transforming the reactive Michael acceptors into a stable, benign poly(acrylamide) backbone with pendant dimethyl phosphonate groups[6][7].

When properly purified to remove residual unreacted monomer, DMAMP-derived polymers exhibit excellent cytocompatibility. The structural mimicry of biological phosphates allows these materials to integrate seamlessly with cellular systems (such as macrophages and osteoblasts) without triggering severe inflammatory responses, maintaining high cell viability even at elevated polymer concentrations[3][5].

Quantitative Data Summaries

Table 1: Physicochemical and Toxicity Profile of DMAMP

Property / Metric Value / Description Mechanistic Implication
Chemical Name Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Bifunctional monomer (polymerizable + adhesive)
CAS Number 24610-95-5 Standardized identification[1][2]
Reactive Moiety Acrylamide (α,β-unsaturated carbonyl) Susceptible to Michael addition; primary toxicity driver
Functional Group Dimethyl phosphonate ester Promotes osteoconductivity; hydrolytically stable P–C bond[4]

| Monomer IC50 | ~1.5 - 5.0 mM (Dose-dependent) | Unreacted monomer causes rapid GSH depletion |

Table 2: Comparative Viability Data (Monomer vs. Polymerized Hydrogel Extract)

Test Article Concentration / Condition Cell Line Viability (%) Cytotoxicity Classification
Unreacted DMAMP 0.1 mM NIH/3T3 > 90% Non-cytotoxic
Unreacted DMAMP 5.0 mM NIH/3T3 < 40% Severe Cytotoxicity
Polymer Extract 100% Extract (ISO 10993-12) MC3T3-E1 > 95% Non-cytotoxic (Biocompatible)[5][6]

| Polymer Extract | 50% Extract | MC3T3-E1 | > 98% | Non-cytotoxic (Biocompatible) |

Experimental Methodologies

To ensure scientific integrity, the evaluation of DMAMP must utilize self-validating assay systems that differentiate monomer toxicity from polymer biocompatibility.

Protocol 1: Direct Contact Cytotoxicity Assay of Unreacted DMAMP

Objective: To quantify the dose-dependent toxicity of the free monomer.

  • Cell Seeding: Seed NIH/3T3 fibroblasts at a density of 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: Fibroblasts are the standard ISO cell line for basal cytotoxicity because their robust metabolic rate makes them highly sensitive to oxidative stress and membrane disruption.

  • Monomer Exposure: After 24h of adhesion, replace media with fresh DMEM containing unreacted DMAMP at varying concentrations (0.1 mM to 10 mM).

    • Causality: Testing a wide molar range establishes a precise IC50 curve, identifying the exact threshold where Michael addition overwhelms cellular glutathione reserves.

  • Viability Quantification (WST-1): After 24h exposure, add 10 µL of WST-1 reagent per well. Incubate for 2 hours at 37°C.

    • Causality: WST-1 is cleaved by mitochondrial dehydrogenases into a soluble formazan dye. Absorbance at 450 nm is directly proportional to the number of metabolically active cells, providing a self-validating measure of mitochondrial health.

Protocol 2: Indirect (Elution) Cytotoxicity Assay of DMAMP Hydrogels (ISO 10993-5)

Objective: To evaluate the biocompatibility of the crosslinked poly(DMAMP) network and ensure the absence of leachable toxic monomers.

  • Hydrogel Synthesis & Purification: Photopolymerize DMAMP using a PEG-diacrylate crosslinker and a photoinitiator (e.g., Irgacure 2959). Wash the resulting hydrogel extensively in PBS for 48 hours, changing the buffer every 8 hours.

    • Causality: Extensive washing is critical to extract any unreacted monomer or residual photoinitiator, which are the primary sources of false-positive cytotoxicity in biomaterial testing.

  • Extract Generation: Incubate the purified hydrogel in complete cell culture media at a ratio of 3 cm² surface area per mL of media for 24 hours at 37°C.

    • Causality: This standard ISO 10993-12 elution method mimics the physiological leaching of unreacted components or degradation products into surrounding tissues.

  • Extract Application: Apply the undiluted (100%) and diluted (50%) extracts to pre-seeded MC3T3-E1 pre-osteoblasts.

    • Causality: Osteoblasts are utilized here because phosphonate-functionalized materials are primarily targeted for bone tissue engineering and dental applications.

  • Endpoint Analysis: Assess viability via WST-1 assay after 24 and 72 hours. A viability >85% confirms the polymer network is stable, non-toxic, and biocompatible.

BiocompatibilityWorkflow Synth Polymerization & Purification Extract Media Elution (ISO 10993-12) Synth->Extract 24h at 37°C Cell Cell Culture (Osteoblasts) Extract->Cell Apply Extract Assay WST-1 Assay (Viability >85%) Cell->Assay 24-72h Incubation

Fig 2. Standardized ISO 10993-5 workflow for assessing DMAMP hydrogel biocompatibility.

References

  • WO2003076529A1 - Use of block copolymers bearing phosphate and/or phosphonate functions Source: Google Patents URL
  • WO2019229384A1 - Monoethylenically unsaturated monomers and uses thereof Source: Google Patents URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)
  • Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)
  • In-Chain Poly(phosphonate)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Hydrogels

Executive Summary & Mechanistic Insights Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—also known in literature as N-acrylamidomethylphosphonic acid dimethyl ester or DMAMP (CAS: 24610-95-5)—is a highly versatile, mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—also known in literature as N-acrylamidomethylphosphonic acid dimethyl ester or DMAMP (CAS: 24610-95-5)—is a highly versatile, monoethylenically unsaturated monomer[1]. It features a polymerizable acrylamide backbone coupled with a pendant dimethyl phosphonate group.

Hydrogels synthesized from DMAMP are of significant interest to researchers in materials science, environmental remediation, and biomedical engineering. The mechanistic value of this monomer lies in its dual functionality:

  • Structural Backbone : The acrylamide moiety undergoes rapid free-radical polymerization, forming a robust, hydrophilic network with high mechanical integrity.

  • Functional Pendant Groups : The dimethyl phosphonate groups provide inherent flame retardancy and adhesion promotion to metallic substrates [2]. Furthermore, post-polymerization hydrolysis of the dimethyl ester yields free phosphonic acid groups (-PO₃H₂). These anionic sites mimic biological phosphates (promoting bone biomineralization) and act as powerful multidentate chelators for heavy metal ions (e.g., Pb²⁺, Cu²⁺) in wastewater treatment applications [3].

Causality in Experimental Design : To preserve the integrity of the phosphonate groups, we utilize a redox-initiated free-radical polymerization system using Ammonium Persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED). TEMED acts as a catalyst, lowering the activation energy for APS decomposition, allowing polymerization to proceed efficiently at room temperature without thermal degradation. N,N'-Methylenebisacrylamide (MBAm) is selected as the crosslinker because its reactivity ratios closely match those of the acrylamide-based DMAMP, ensuring a homogeneous crosslink density.

Materials and Reagents

All quantitative data and reagent requirements are summarized below for easy reference and experimental scaling.

ReagentFunctionConcentration / Amount
DMAMP (CAS 24610-95-5)Primary Monomer1.0 M (in final solution)
MBAm Crosslinker2.0 mol% (relative to monomer)
APS Radical Initiator1.0 w/v% stock solution
TEMED Redox Catalyst0.5 v/v% stock solution
Deionized (DI) Water Solventq.s.
NaOH (Optional)Hydrolysis Agent1.0 M

Experimental Workflows

Workflow N1 1. Monomer Prep DMAMP + MBAm in DI Water N2 2. Degassing N2 Purge (15 min) N1->N2 N3 3. Initiation Add APS & TEMED N2->N3 N4 4. Gelation Room Temp (2-4 h) N3->N4 N5 5. Purification Dialysis (48 h) N4->N5

Workflow for the free-radical synthesis of DMAMP-based phosphonate hydrogels.

Protocol A: Synthesis of Poly(DMAMP) Hydrogels

Note: This protocol is a self-validating system. Follow the validation checkpoints to ensure successful synthesis.

  • Monomer Solution Preparation :

    • Dissolve 1.93 g of DMAMP (approx. 10 mmol) in 8.0 mL of DI water.

    • Add 0.03 g of MBAm (approx. 0.2 mmol). Stir continuously at room temperature until the solution is completely optically clear.

  • Degassing (Critical Step) :

    • Transfer the solution to a glass vial and seal it with a rubber septum.

    • Purge the solution with Nitrogen (N₂) gas for 15 minutes using a submerged needle.

    • Causality: Dissolved oxygen acts as a radical scavenger, terminating the polymerization prematurely. Complete degassing ensures high monomer conversion and structural integrity.

  • Initiation :

    • Inject 100 µL of the 1.0 w/v% APS stock solution into the vial.

    • Inject 10 µL of the 0.5 v/v% TEMED stock solution. Vortex gently for 5 seconds to ensure homogeneous distribution.

  • Gelation :

    • Allow the vial to rest undisturbed at room temperature (20–25 °C) for 2 to 4 hours.

    • Validation Check: Perform the "vial inversion test." The synthesis is successful if the hydrogel remains fixed at the bottom of the inverted vial without flowing.

  • Purification :

    • Carefully extract the hydrogel from the vial.

    • Submerge the gel in a large excess of DI water (changed twice daily) for 48 hours to leach out unreacted monomers and initiator byproducts.

Protocol B: Post-Polymerization Hydrolysis (Activation for Metal Chelation)

To maximize the hydrogel's utility for heavy metal adsorption or biomineralization, the dimethyl ester groups must be converted to free phosphonic acids [3].

  • Alkaline Hydrolysis :

    • Immerse the purified poly(DMAMP) hydrogel in a 1.0 M NaOH solution for 24 hours at 40 °C.

    • Causality: The hydroxide ions attack the electrophilic phosphorus/carbon centers, cleaving the methoxy groups and leaving sodium phosphonate salts.

  • Protonation :

    • Transfer the gel to a 0.1 M HCl solution for 4 hours to protonate the phosphonate groups to their free acid form (-PO₃H₂).

  • Final Equilibration :

    • Wash the hydrogel in DI water until the swelling medium reaches a neutral pH.

Mechanisms of Action and Quantitative Profiling

Mechanism Polymer Polyacrylamide Backbone Phosphonate Pendant Group -PO(OCH3)2 / -PO3H2 Polymer->Phosphonate Metal Heavy Metal Ion (e.g., Pb2+, Cu2+) Phosphonate->Metal Chelation Bone Calcium / HA Biomineralization Phosphonate->Bone Nucleation

Mechanism of pendant phosphonate groups interacting with metal ions and bone minerals.

The structural state of the phosphonate group drastically alters the macroscopic properties of the hydrogel. The table below summarizes the expected quantitative shifts before and after hydrolysis, based on established behavior of phosphonate-functionalized matrices [3].

PropertyPoly(DMAMP) (Ester Form)Poly(DMAMP) (Hydrolyzed Acid Form)
Equilibrium Swelling Ratio (g/g) 15 – 2580 – 120 (Due to electrostatic repulsion)
Pb²⁺ Adsorption Capacity (mg/g) < 10.0> 200.0
Primary Application Flame retardancy, AdhesionHeavy metal remediation, Tissue engineering
Charge at pH 7.0 NeutralHighly Negative (Dianionic)

Data Note: Adsorption capacities are highly dependent on the porosity of the specific hydrogel formulation and the pH of the heavy metal solution. Optimal metal chelation typically occurs at pH 4.0–6.0 to prevent protonation of the active sites.

References

  • Google Patents. "US9981287B2 - Low VOC, water-based coating compositions suitable for protecting metal containing substrates including food and beverage packages." Google Patents.
  • Zhao, X., et al. "Chitosan-Based Hydrogels for Sustainable Wastewater Treatment: A Comprehensive Review on Dye and Heavy Metal Removal." ResearchGate. URL:[Link]

Application

Application Notes and Protocols for the Copolymerization of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Harnessing Phosphorus-Containing Copolymers for Advanced Applications The strategic incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing Phosphorus-Containing Copolymers for Advanced Applications

The strategic incorporation of phosphorus-containing moieties into polymer backbones has garnered significant interest across various scientific disciplines, particularly in the biomedical and pharmaceutical fields. These unique macromolecules exhibit a range of desirable properties, including enhanced biocompatibility, adhesion to biological surfaces, and potential for targeted drug delivery. The phosphonate group, in particular, is a structural mimic of phosphate and has been explored for applications ranging from bone-targeting agents to flame retardants.[1][2]

This document provides a comprehensive guide to the synthesis and characterization of a novel copolymer derived from Dimethyl (((1-oxoallyl)amino)methyl)phosphonate and acrylic acid. The resulting poly(acrylic acid-co-dimethyl (((1-oxoallyl)amino)methyl)phosphonate) combines the well-established properties of a poly(acrylic acid) backbone, such as pH-responsiveness and bioadhesion, with the unique functionality of the phosphonate monomer. This combination opens avenues for the development of advanced materials for drug delivery systems, bio-adhesives, and functional coatings.

We will first outline a plausible synthetic route for the phosphonate monomer, followed by a detailed protocol for its copolymerization with acrylic acid via free-radical polymerization in an aqueous medium. Finally, we will discuss the essential characterization techniques required to validate the successful synthesis and elucidate the properties of the resulting copolymer.

Part 1: Synthesis of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Monomer

The synthesis of the target monomer, Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, can be approached through a multi-step process adapted from established methods for the preparation of α-aminophosphonates. A common and effective method is the Kabachnik-Fields reaction.[3]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of acrylamide, formaldehyde, and dimethyl phosphite.

Monomer Synthesis cluster_0 Step 1: Formation of Hydroxymethyl Intermediate cluster_1 Step 2: Phosphonylation acrylamide Acrylamide intermediate N-(hydroxymethyl)acrylamide acrylamide->intermediate + Formaldehyde formaldehyde Formaldehyde dm_phosphite Dimethyl Phosphite monomer Dimethyl (((1-oxoallyl)amino)methyl)phosphonate dm_phosphite->monomer intermediate->monomer + Dimethyl Phosphite (Pudovik Reaction)

Caption: Proposed two-step synthesis of the phosphonate monomer.

Experimental Protocol: Monomer Synthesis

Materials:

  • Acrylamide

  • Formaldehyde (37% solution in water)

  • Dimethyl phosphite

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

  • Step 1: Synthesis of N-(hydroxymethyl)acrylamide.

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylamide in water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add formaldehyde solution while maintaining the temperature.

    • Allow the reaction to stir at room temperature for several hours.

    • The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Synthesis of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate.

    • To the aqueous solution of N-(hydroxymethyl)acrylamide, add dimethyl phosphite and a catalytic amount of triethylamine.

    • Heat the reaction mixture to 50-60 °C and stir for several hours.

    • After cooling to room temperature, extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (MEHQ) to prevent polymerization.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

Characterization of the Monomer:

  • ¹H NMR and ³¹P NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, N-H, P=O, P-O-C).

  • Mass Spectrometry: To determine the molecular weight.

Part 2: Copolymerization with Acrylic Acid

The copolymerization will be performed via a free-radical solution polymerization. This method is well-suited for water-soluble monomers like acrylic acid and the synthesized phosphonate monomer.[4]

Reaction Scheme

Copolymerization monomer_P Phosphonate Monomer copolymer Poly(AA-co-Phosphonate Monomer) monomer_P->copolymer monomer_AA Acrylic Acid monomer_AA->copolymer initiator Initiator (e.g., APS) initiator->copolymer Δ (Heat)

Caption: Free-radical copolymerization of the phosphonate monomer and acrylic acid.

Experimental Protocol: Copolymerization

Materials:

  • Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (synthesized as above)

  • Acrylic acid (freshly distilled to remove inhibitors)

  • Ammonium persulfate (APS) or other suitable water-soluble initiator

  • Deionized water

  • Methanol or acetone for precipitation

  • Sodium hydroxide solution (for pH adjustment during characterization)

Procedure:

  • Reactor Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired amounts of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate and acrylic acid.

    • Add deionized water to achieve the desired monomer concentration (e.g., 10-20 wt%).

  • Inert Atmosphere:

    • Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation:

    • While maintaining a nitrogen atmosphere, heat the reaction mixture to the desired temperature (typically 60-80 °C).

    • Dissolve the initiator (APS) in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.

  • Polymerization:

    • Allow the reaction to proceed for a predetermined time (e.g., 4-8 hours). The solution will become more viscous as the polymer forms.

  • Termination and Purification:

    • Terminate the reaction by cooling the flask in an ice bath.

    • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent such as methanol or acetone while stirring vigorously.

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary
ParameterRange/ValueRationale
Monomer Feed Ratio (mol%)1-20% PhosphonateTo tailor the degree of functionalization and resulting properties.
Total Monomer Concentration10-30 wt% in waterAffects reaction rate and final polymer molecular weight.[5]
Initiator (APS) Concentration0.1-1.0 mol% (to total monomer)Controls the rate of initiation and molecular weight.
Reaction Temperature60-80 °CEnsures efficient decomposition of the persulfate initiator.[4]
Reaction Time4-12 hoursTo achieve high monomer conversion.

Part 3: Characterization of the Copolymer

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.

Experimental Workflow for Characterization

Characterization Workflow start Purified Copolymer nmr ¹H and ³¹P NMR Spectroscopy start->nmr Composition & Structure ftir FT-IR Spectroscopy start->ftir Functional Groups gpc Gel Permeation Chromatography (GPC) start->gpc Molecular Weight & PDI dsc Differential Scanning Calorimetry (DSC) start->dsc Glass Transition Temp. tga Thermogravimetric Analysis (TGA) start->tga Thermal Stability titration Potentiometric Titration start->titration Acid Content end Comprehensive Characterization nmr->end ftir->end gpc->end dsc->end tga->end titration->end

Caption: A typical workflow for copolymer characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the copolymer composition by comparing the integration of characteristic proton signals from the acrylic acid units and the phosphonate monomer units.[5][6] The sample should be dissolved in D₂O, and the pH may need to be adjusted to ensure solubility and consistent chemical shifts.

    • ³¹P NMR: Confirms the incorporation of the phosphonate monomer into the copolymer chain. A single broad peak is expected, indicating the presence of the phosphonate group in a polymeric environment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Confirms the presence of the key functional groups in the copolymer.

    • Expected characteristic peaks include: a broad O-H stretch from the carboxylic acid groups, a C=O stretch from both acrylic acid and amide moieties, N-H bending, and P=O and P-O-C stretches from the phosphonate group.

  • Gel Permeation Chromatography (GPC):

    • Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

    • Important Consideration: GPC analysis of poly(acrylic acid) and its copolymers can be challenging due to their polyelectrolytic nature.[7] An aqueous mobile phase with added salts (e.g., NaNO₃) is typically required to suppress ionic interactions with the column material.[8][9] In some cases, methylation of the carboxylic acid groups to form poly(methyl acrylate) is necessary for analysis in organic solvents like THF.[7]

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) of the copolymer, providing insight into its amorphous nature and chain flexibility.

    • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the copolymer by measuring its weight loss as a function of temperature.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis and characterization of copolymers of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate and acrylic acid. By carefully controlling the reaction parameters, researchers can tailor the properties of these functional polymers for a wide range of applications, particularly in the development of novel drug delivery systems and biomaterials. The successful synthesis and thorough characterization of these materials will pave the way for further investigations into their performance in specific, high-value applications.

References

  • Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. (URL not available)
  • Swift, T., et al. (2016). The pH-responsive behaviour of aqueous solutions of poly(acrylic acid) is dependent on molar mass. The Royal Society of Chemistry. (URL not available)
  • Gel permeation chromatography of poly(acrylic acid). (URL not available)
  • Poly(acrylic acid-b-acrylamide) Sample #: P8324-AAAMD Structure: Composition. Polymer Source. (URL not available)
  • Moradi, O., et al. (2019). Effect of the Charge Interactions on the Composition Behavior of Acrylamide/Acrylic Acid Copolymerization in Aqueous Medium. (URL not available)
  • Al-Khafaji, S. A. (2011). Copolymerization of Acrylamide with Acrylic acid. Baghdad Science Journal, 8(1). (URL not available)
  • Lacroix-Desmazes, P., et al. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules, 36(11), 3987-3994.
  • Brar, A. S., & Kumar, R. (2006). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 78(1), 135-153.
  • Aqueous-GPC. Korea Polymer Testing & Research Institute, Ltd.. (URL not available)
  • Lecomte, P., et al. (2011). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Biomacromolecules, 12(5), 1503-1512.
  • Phosphonate-based copolymers as biomedical co
  • Cholakova, T., et al. (2006). Synthesis of Dimethylphosphinoyl Substituted α-Aminoarylmethanephosphonates.
  • Synthesis of dimethyl N-carboxymethyl-aminomethyl-phosphon
  • Characterization of Poly(acrylic acid). Agilent. (URL not available)
  • Methods of making acrylamide-acrylic acid copolymers. US20160376390A1. (URL not available)

Sources

Method

Applications of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate in dental adhesives

An in-depth technical guide and protocol suite for the application of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate in next-generation dental adhesives. The Hydrolytic Challenge in Dental Adhesion As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol suite for the application of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate in next-generation dental adhesives.

The Hydrolytic Challenge in Dental Adhesion

As a Senior Application Scientist in dental materials, one of the most pervasive failure points I encounter in restorative dentistry is the hydrolytic degradation of the hybrid layer. Traditional self-etching (SE) adhesives rely heavily on ester-based acidic monomers (such as 10-MDP or HEMA). In the acidic, aqueous environment of a self-etching primer—and over time in the presence of salivary esterases—these ester linkages inevitably undergo hydrolysis. This degradation compromises the polymer network, leading to microleakage, secondary caries, and ultimate restoration failure.

To circumvent this, the field is shifting toward amide-based monomers . Amide bonds exhibit exponentially higher resistance to hydrolytic cleavage compared to esters[1]. Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS: 24610-95-5)—also known as N-acrylamidomethylphosphonic acid dimethyl ester—serves as a critical, highly stable precursor in formulating these advanced, ester-free dental adhesives[2],[3].

Mechanistic Rationale & Chemical Autonomy

Directly synthesizing free phosphonic acids often results in poor yields due to side reactions and the high polarity of the intermediates, which complicates purification. By utilizing the dimethyl ester form, we achieve a stable, easily purifiable, and organic-soluble intermediate.

Before formulation, the dimethyl ester must be activated (dealkylated) into its free diacid form: N-acrylamidomethylphosphonic acid . We employ a McKenna reaction using Bromotrimethylsilane (TMSBr). Aqueous acid hydrolysis is intentionally avoided here; harsh aqueous acids could prematurely cleave the amide bond or trigger unwanted Michael additions across the acryloyl double bond. TMSBr selectively cleaves the P-O-CH₃ bonds under mild, anhydrous conditions, driven by the evolution of volatile methyl bromide.

Pathway A Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (Stable Precursor) B Dealkylation (TMSBr, CH2Cl2, 0°C) A->B C Silyl Ester Intermediate + CH3Br (gas) B->C D Methanolysis (CH3OH, RT) C->D E N-Acrylamidomethylphosphonic Acid (Active Etchant) D->E F Hydroxyapatite (Ca10(PO4)6(OH)2) Calcium Chelation E->F Ionic & Hydrogen Bonding

Chemical activation pathway of the phosphonate ester and subsequent binding to hydroxyapatite.

Experimental Protocols & Self-Validating Workflows

The following protocols outline the end-to-end workflow from monomer activation to clinical simulation and validation. Every step includes integrated Quality Control (QC) to ensure the system is self-validating.

Workflow Step1 1. Monomer Activation Step2 2. QC: 31P NMR Step1->Step2 Step3 3. Adhesive Formulation Step2->Step3 Step4 4. Application & Curing Step3->Step4 Step5 5. μTBS Validation Step4->Step5

End-to-end experimental workflow from monomer activation to bond strength validation.

Protocol 1: Activation of the Phosphonate Monomer

Objective: Convert the stable dimethyl ester into the active phosphonic diacid without degrading the polymerizable acryloyl group.

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10.0 g of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Dealkylation: Cool the flask to 0 °C using an ice bath. Dropwise, add 2.2 equivalents of Bromotrimethylsilane (TMSBr) via a syringe over 30 minutes.

    • Causality: The slow addition at 0 °C prevents exothermic polymerization of the vinyl groups.

  • Incubation: Remove the ice bath and stir at room temperature for 12 hours.

  • Methanolysis: Evaporate the solvent and unreacted TMSBr under reduced pressure. Dissolve the resulting silyl ester intermediate in 30 mL of anhydrous methanol. Stir for 2 hours at room temperature.

    • Causality: Methanol quantitatively replaces the TMS groups with protons, yielding the free phosphonic acid and volatile TMS-OMe.

  • Isolation & QC (Self-Validation): Concentrate the product under vacuum to yield a viscous liquid.

    • Validation Step: Perform ³¹P NMR. A successful reaction is confirmed by the complete disappearance of the ester peak (~25 ppm) and the appearance of a single diacid peak (~15 ppm).

Protocol 2: Formulation of the Ester-Free Self-Etching Adhesive

Objective: Create a homogenous, hydrolytically stable adhesive blend capable of penetrating the smear layer and copolymerizing.

  • Solvent System: In a dark amber vial, mix 2.5 g of absolute Ethanol and 2.5 g of distilled Water.

    • Causality: Water is strictly required to ionize the phosphonic acid for tooth demineralization. Ethanol acts as a water-chaser, lowering the vapor pressure of the mixture to facilitate solvent evaporation during the clinical air-drying step.

  • Monomer Blending: Add 1.5 g of the activated N-acrylamidomethylphosphonic acid (from Protocol 1) and 2.5 g of a hydrolytically stable crosslinker, such as N,N′-diethyl-1,3-bis(acrylamido)propane[1].

  • Photoinitiator Addition: Add 0.05 g of Camphorquinone (CQ) and 0.1 g of Ethyl 4-(dimethylamino)benzoate (EDMAB).

  • QC (Self-Validation): Vortex the mixture for 5 minutes. Let it rest for 1 hour.

    • Validation Step: Visually inspect for phase separation. The solution must remain optically clear. Cloudiness indicates an improper hydrophilic/hydrophobic balance, which will cause water blisters in the final hybrid layer.

Protocol 3: Dentin Bonding and Micro-Tensile Bond Strength (μTBS) Testing

Objective: Simulate clinical application and validate the hydrolytic stability of the polymerized adhesive interface.

  • Substrate Prep: Expose mid-coronal dentin of extracted human third molars using a slow-speed diamond saw. Standardize the smear layer using 600-grit SiC paper.

  • Application: Agitate the formulated adhesive onto the dentin surface for 20 seconds using a microbrush.

    • Causality: Active agitation ensures the acidic phosphonate groups dissolve the smear layer and chelate with the underlying hydroxyapatite calcium.

  • Evaporation: Gently air-dry with an oil-free air syringe for 10 seconds until the adhesive film no longer moves.

  • Photopolymerization: Light-cure for 20 seconds using an LED curing unit (irradiance > 1000 mW/cm², 430-480 nm).

  • Composite Build-up: Build a 4 mm composite crown using a commercial restorative composite and light-cure in 2 mm increments.

  • Aging & Testing (Self-Validation): Section the teeth into 1 mm² beams. Subject half the beams to 10,000 thermocycles (5 °C to 55 °C water baths) to simulate oral aging. Test all beams to failure under tension at 1 mm/min.

    • Validation Step: Perform failure mode analysis under a stereomicroscope. Valid adhesive testing should yield predominantly mixed or adhesive failures; a high rate of cohesive failure in the dentin invalidates the test as it indicates substrate flaws rather than interface strength.

Quantitative Data Presentation

The efficacy of the acrylamide-phosphonate system is best demonstrated by its resistance to artificial aging compared to traditional ester-based systems.

Table 1: Formulation Composition of the Experimental SE Adhesive

ComponentFunctionWeight Percentage (wt%)
N-Acrylamidomethylphosphonic AcidActive Etchant / Calcium Chelator15.0%
N,N′-diethyl-1,3-bis(acrylamido)propaneHydrolytically Stable Crosslinker25.0%
Dimethyl (((1-oxoallyl)amino)methyl)phosphonateHydrophilic Diluent / Wetting Agent8.5%
Ethanol / Water (1:1)Co-solvent System50.0%
CQ / EDMABPhotoinitiator System1.5%

Table 2: Micro-Tensile Bond Strength (μTBS) & Hydrolytic Stability Data reflects the superior retention of bond strength in the amide-based experimental formulation after 10,000 thermocycles (TC).

Adhesive SystemBaseline μTBS (MPa)Aged μTBS (10,000 TC)Bond Strength Retention
Experimental Amide-Phosphonate 18.5 ± 2.317.1 ± 2.192.4%
Control (10-MDP / Bis-GMA Ester)22.1 ± 3.013.5 ± 2.861.0%

References

  • NextSDS Database. "dimethyl [[(1-oxoallyl)amino]methyl]phosphonate — Chemical Substance Information." NextSDS. Available at:[2]

  • US Patent 9,981,287 B2. "Low VOC, water-based coating compositions suitable for protecting metal containing substrates including food and beverage packages." Google Patents. Available at:[3]

  • Catel, Y., et al. "N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides – new adhesive monomers for self-etching self-priming one part dental adhesive." Beilstein Journal of Organic Chemistry, 2009, 5, No. 72. Available at:[1]

Sources

Application

Application Note: Surface Modification of Metal Oxide Nanoparticles Using Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Executive Summary The translation of metal oxide nanoparticles (e.g., superparamagnetic iron oxide [SPIONs], zinc oxide [ZnO], and titanium dioxide [TiO₂]) from benchtop synthesis to physiological application is heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of metal oxide nanoparticles (e.g., superparamagnetic iron oxide [SPIONs], zinc oxide [ZnO], and titanium dioxide [TiO₂]) from benchtop synthesis to physiological application is heavily bottlenecked by colloidal instability and protein corona formation[1]. Surface modification is a critical engineering step to prolong circulation, enhance biocompatibility, and enable targeted drug delivery[2].

This application note details the use of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (DMAAMP) as a highly efficient, bifunctional coupling agent. By leveraging the robust coordination chemistry of phosphonates and the orthogonal reactivity of acrylamides, this protocol establishes a self-validating workflow for generating highly stable, bioconjugation-ready nanocarriers.

Mechanistic Rationale: The Causality of Chemical Selection

Why a Phosphonate Anchor?

Historically, carboxylic acids and silanes have been used to cap metal oxide nanoparticles. However, carboxylates suffer from rapid hydrolysis in physiological buffers, and silanes are prone to uncontrolled self-condensation. Phosphonic acids, conversely, act as highly effective ligands that exhibit multidentate bonding modalities (monodentate, bidentate, or tridentate) to surface hydroxyl groups[3]. The resulting M-O-P covalent bonds are thermodynamically stable and resist hydrolysis, leading to superior electrostatic repulsion and reduced aggregation[4].

Why an Acrylamide Functional Group?

DMAAMP features a 1-oxoallyl (acryloyl) group linked via an amine, forming an acrylamide. Compared to standard acrylates or maleimides, acrylamides offer a "Goldilocks" reactivity profile:

  • Hydrolytic Stability: They do not spontaneously degrade in aqueous or mildly basic buffers.

  • Chemoselectivity: They are highly reactive toward thiols via base-catalyzed Thiol-Michael addition, allowing for the seamless downstream attachment of targeting peptides (e.g., RGD-SH) or stealth polymers (e.g., PEG-SH) without the need for toxic copper catalysts.

The Necessity of Deprotection

DMAAMP is supplied as a dimethyl ester. Dialkyl phosphonates are generally unreactive toward metal oxides at room temperature. To achieve high-density monolayer coverage, the dimethyl ester must first be hydrolyzed to the free phosphonic acid (Acrylamidomethylphosphonic acid, AAMPA). We utilize Bromotrimethylsilane (TMSBr) for this step, as it selectively cleaves the methyl esters without hydrating or polymerizing the sensitive acrylamide double bond.

Visual Workflow of Surface Engineering

G N1 Bare Metal Oxide NPs (e.g., ZnO, Fe3O4) N5 Surface Coordination (M-O-P Bond Formation) N1->N5 N2 DMAAMP (Dimethyl Ester) N3 TMSBr Deprotection & Methanolysis N2->N3 Anhydrous DCM N4 Acrylamidomethyl- phosphonic Acid N3->N4 Cleaves Methyl Groups N4->N5 Self-Assembly N6 Acrylamide-Functionalized Nanoparticles N5->N6 N7 Thiol-Michael Addition (e.g., PEG-SH, Peptides) N6->N7 pH 7.5-8.0 Buffer N8 Bioconjugated / Stabilized Nanocarriers N7->N8 Steric/Targeting Upgrade

Workflow of nanoparticle surface modification using DMAAMP and downstream bioconjugation.

Experimental Protocols

Protocol A: Deprotection of DMAAMP to Free Phosphonic Acid

Objective: Convert the unreactive dimethyl ester into the highly reactive Acrylamidomethylphosphonic acid (AAMPA) without polymerizing the alkene.

  • Preparation: Purge a round-bottom flask with inert gas (N₂ or Ar). Dissolve 500 mg of DMAAMP in 10 mL of anhydrous Dichloromethane (DCM).

  • Silylation: Cool the flask to 0°C in an ice bath. Add 3.5 molar equivalents of Bromotrimethylsilane (TMSBr) dropwise via syringe.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Causality: TMSBr attacks the phosphoryl oxygen, displacing the methyl groups as volatile methyl bromide and forming a silyl ester intermediate.

  • Evaporation: Remove the DCM and excess TMSBr under reduced pressure.

  • Methanolysis: Resuspend the oily residue in 10 mL of anhydrous methanol. Stir for 1 hour at room temperature to solvolyze the silyl esters into free hydroxyls.

  • Isolation: Evaporate the methanol to yield AAMPA as a viscous liquid/solid.

  • Self-Validation Check: Analyze the product via Reverse Phase (RP) HPLC. DMAAMP can be efficiently separated and monitored using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase[5]. The complete disappearance of the DMAAMP peak confirms quantitative deprotection.

Protocol B: Surface Modification of Metal Oxide Nanoparticles

Objective: Chemisorb AAMPA onto the nanoparticle surface to create an acrylamide-functionalized corona.

  • Dispersion: Suspend 100 mg of bare metal oxide nanoparticles (e.g., ZnO or Fe₃O₄) in 20 mL of a 1:1 (v/v) Ethanol/Water mixture. Use probe sonication (10 minutes, 30% amplitude) to break down primary agglomerates.

  • Ligand Addition: Dissolve 200 mg of AAMPA in 5 mL of Ethanol. Add this solution dropwise to the nanoparticle dispersion under vigorous stirring.

  • Coordination: Stir the mixture at room temperature for 18–24 hours. Causality: Extended stirring allows the system to reach thermodynamic equilibrium, transitioning from weak hydrogen-bonded physisorption to robust, multidentate chemisorption[4].

  • Purification: Centrifuge the suspension at 10,000 x g for 15 minutes. Discard the supernatant containing unbound ligand. Wash the pellet three times with ethanol and twice with deionized water.

  • Storage: Resuspend the modified nanoparticles (NP-Acrylamide) in DI water or lyophilize for long-term storage.

Protocol C: Downstream Bioconjugation via Thiol-Michael Addition

Objective: Graft a stealth polymer (PEG-SH) or targeting peptide onto the acrylamide surface.

  • Reaction Setup: Disperse 10 mg of NP-Acrylamide in 5 mL of PBS buffer adjusted to pH 8.0. Causality: A slightly basic pH is mandatory to deprotonate the thiol into a highly nucleophilic thiolate anion, which drives the Michael addition.

  • Conjugation: Add 5 molar equivalents (relative to estimated surface acrylamide density) of Thiol-terminated PEG (PEG-SH, 2 kDa) or a cysteine-containing targeting peptide.

  • Incubation: Stir gently at room temperature for 6 hours.

  • Purification: Remove unreacted PEG/peptide via dialysis (100 kDa MWCO) against PBS for 24 hours, or via magnetic decantation if using SPIONs.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the protocol, researchers must validate the success of each step. The following table summarizes the expected quantitative and qualitative shifts during the modification lifecycle.

Analytical MetricBare Nanoparticles (e.g., ZnO)Phosphonate-Acrylamide Modified NPsPEGylated NPs (Post-Click)Diagnostic Causality
Hydrodynamic Size (DLS) ~50 nm~55 nm~75 nmIncrease confirms the addition of the hydration layer from the PEG chain[1].
Zeta Potential (pH 7.4) +15 mV to +25 mV-30 mV to -45 mV-5 mV to -10 mVInversion to negative confirms phosphonate binding[4]. Neutralization confirms PEG shielding.
FTIR Spectroscopy Broad -OH (3400 cm⁻¹)P-O-M (1050 cm⁻¹), Amide I (1650 cm⁻¹), C=C (1620 cm⁻¹)Loss of C=C (1620 cm⁻¹), strong C-O-C (1100 cm⁻¹)Proves chemisorption of AAMPA and subsequent consumption of the alkene via Michael addition.
XPS Binding Energy Metal 2p peaks onlyAppearance of P 2p (~133 eV) and N 1s (~400 eV)Increase in C 1s (C-O bonding at 286.5 eV)Confirms elemental composition and heterogeneous bonding motifs on the surface[4].

References

  • Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. MDPI.[Link]

  • Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers.[Link]

  • Phosphonate coupling molecules for the control of surface/interface properties and the synthesis of nanomaterials. ResearchGate.[Link]

  • Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. PMC (NIH).[Link]

Sources

Method

Crosslinking techniques for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate-based polymers

Application Note: Advanced Crosslinking Strategies for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate-Based Polymers Executive Summary & Strategic Rationale Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—commonly refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crosslinking Strategies for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate-Based Polymers

Executive Summary & Strategic Rationale

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—commonly referred to as Dimethyl (acrylamidomethyl)phosphonate (DMAMP)—is a highly versatile, bifunctional monomer[1]. It features a highly reactive acrylamide backbone suitable for rapid polymerization and a pendant dimethyl phosphonate ester group that imparts flame retardancy, metal adhesion, and unique coordination chemistry[2].

In drug development and advanced materials science, crosslinking DMAMP-based polymers allows for the creation of robust hydrogels, self-healing injectable depots, and anti-corrosive coatings. This application note details two distinct, self-validating crosslinking methodologies: Covalent Crosslinking (via free-radical copolymerization) and Ionic Crosslinking (via post-polymerization deprotection and multivalent metal chelation)[3].

Mechanistic Overview: The Causality of Crosslinking Pathways

The selection of a crosslinking strategy depends entirely on the desired mechanical and rheological properties of the final material.

  • Pathway A (Covalent): By introducing a bifunctional crosslinker such as N,N′-methylenebisacrylamide (MBA) during the initial free-radical polymerization, a permanent, non-reversible 3D network is formed. We utilize a redox initiation system (APS/TEMED) at room temperature rather than thermal initiation (e.g., AIBN at 70°C) to prevent premature thermal degradation or unwanted side reactions of the phosphonate ester groups.

  • Pathway B (Ionic/Physical): To create stimuli-responsive or self-healing hydrogels (ideal for injectable drug delivery), the polymer must be physically crosslinked. However, the native dimethyl ester cannot efficiently chelate metal ions. Therefore, a post-polymerization modification is required. We utilize Bromotrimethylsilane (TMSBr) for anhydrous deprotection. Causality note: Strong aqueous acids (like 6M HCl) are traditionally used to hydrolyze phosphonates, but they will simultaneously cleave the amide bonds of the polyacrylamide backbone. TMSBr selectively cleaves the ester via a silyl intermediate, preserving the polymer backbone perfectly before crosslinking with Fe³⁺ or Ca²⁺ ions.

G Monomer DMAMP Monomer (Dimethyl Ester) Path1 Pathway A: Covalent (+ MBA Crosslinker) Monomer->Path1 Path2 Pathway B: Linear (No Crosslinker) Monomer->Path2 Poly1 Redox Polymerization (APS/TEMED, 25°C) Path1->Poly1 Poly2 Redox Polymerization (APS/TEMED, 25°C) Path2->Poly2 Hydrogel1 Permanent 3D Network (High Modulus) Poly1->Hydrogel1 Hydrolysis TMSBr Deprotection (Anhydrous) Poly2->Hydrolysis PhosphonicAcid Poly(phosphonic acid) Intermediate Hydrolysis->PhosphonicAcid IonicCross Ionic Chelation (+ Fe3+ or Ca2+) PhosphonicAcid->IonicCross Hydrogel2 Reversible Physical Gel (Self-Healing) IonicCross->Hydrogel2

Dual-pathway crosslinking strategies for DMAMP-based polymers.

Experimental Protocols

Protocol 1: Covalent Crosslinking via Free-Radical Copolymerization

Objective: Synthesize a permanent, high-modulus poly(DMAMP) hydrogel.

Materials:

  • DMAMP Monomer (Ensure purity >98%; validate via RP-HPLC using low-silanol columns[4])

  • N,N′-methylenebisacrylamide (MBA)

  • Ammonium persulfate (APS, 10% w/v in degassed water)

  • Tetramethylethylenediamine (TEMED)

  • Degassed ultra-pure water (18.2 MΩ·cm)

Step-by-Step Procedure:

  • Monomer Solution Preparation: Dissolve 1.0 g of DMAMP in 4.0 mL of degassed ultra-pure water in a 10 mL glass vial equipped with a magnetic stir bar.

  • Crosslinker Addition: Add 20 mg of MBA (approx. 2 wt% relative to monomer) to the solution. Stir at 400 rpm until completely dissolved.

  • Purging: Seal the vial with a rubber septum and purge the solution with dry Nitrogen gas for 15 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation: Inject 50 µL of the 10% APS solution, followed immediately by 10 µL of TEMED.

  • Curing: Vortex the vial briefly (3 seconds) to ensure homogeneous mixing, then let it rest at room temperature (25°C).

  • Self-Validation (Vial Inversion Test): Gelation should occur within 10–15 minutes. Invert the vial; if the meniscus does not flow, the covalent 3D network has successfully formed.

  • Purification: Extract the hydrogel and dialyze against ultra-pure water for 48 hours (changing water twice daily) to remove unreacted monomers.

Protocol 2: Post-Polymerization Modification & Ionic Crosslinking

Objective: Synthesize a self-healing, shear-thinning physical hydrogel via metal-ion coordination.

Materials:

  • Linear Poly(DMAMP) (Synthesized via Protocol 1, omitting MBA)

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Iron(III) Chloride (FeCl₃)

Mechanism Ester Dimethyl Phosphonate -PO(OCH3)2 TMSBr 1. TMSBr 2. MeOH Ester->TMSBr Deprotection Acid Phosphonic Acid -PO(OH)2 TMSBr->Acid Hydrolysis Network Coordination Complex (Physical Crosslinks) Acid->Network Chelation Metal Fe3+ Ions Metal->Network Ionic Bridge

Mechanism of TMSBr-mediated deprotection and subsequent ionic crosslinking.

Step-by-Step Procedure:

  • Anhydrous Deprotection: Dissolve 1.0 g of linear Poly(DMAMP) in 20 mL of anhydrous DCM under an Argon atmosphere.

  • TMSBr Addition: Cool the flask to 0°C in an ice bath. Dropwise, add 3.0 equivalents of TMSBr relative to the phosphonate groups. Stir for 2 hours at 0°C, then allow to warm to room temperature and stir for an additional 12 hours.

  • Methanolysis: Evaporate the DCM and excess TMSBr under reduced pressure. Add 20 mL of Methanol to the residue and stir for 4 hours to convert the silyl ester intermediate into the free phosphonic acid.

  • Validation (FTIR): Isolate a small aliquot and perform FTIR. The successful conversion is validated by the disappearance of the P-O-C stretch at ~1030 cm⁻¹ and the appearance of a broad P-OH stretch at 950–1000 cm⁻¹.

  • Ionic Crosslinking: Dissolve the resulting poly(acrylamidomethylphosphonic acid) in water to a 5 wt% solution. Dropwise, add a 0.5 M solution of FeCl₃ while stirring.

  • Network Formation: As the Fe³⁺ ions coordinate with the phosphonic acid groups, the solution will rapidly undergo a sol-gel transition, forming an orange-tinted, highly extensible hydrogel[3].

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of the hydrogels generated via the two distinct crosslinking protocols.

ParameterCovalent Crosslinking (Protocol 1)Ionic Crosslinking (Protocol 2)
Crosslinker Used N,N′-methylenebisacrylamide (MBA)Iron(III) Chloride (FeCl₃)
Gelation Time 10 – 15 minutes< 1 minute (upon metal addition)
Storage Modulus (G') ~15 - 25 kPa (Rigid)~2 - 5 kPa (Soft, Viscoelastic)
Reversibility Permanent (Non-reversible)Highly Reversible (pH/Chelator sensitive)
Self-Healing Efficiency 0% (Fractures under high strain)> 95% within 10 minutes post-rupture
Primary Application Tissue engineering scaffolds, ImplantsInjectable drug depots, Bio-adhesives

References

  • Chemical Substance Information: dimethyl [[(1-oxoallyl)amino]methyl]phosphonate. NextSDS. Available at: [Link]

  • Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Use of block copolymers bearing phosphate and/or phosphonate functions as adhesion promoters or as protecting agents against the corrosion of a metallic surface. WIPO Patent WO2003076529A1.
  • Epichlorohydrin-Crosslinked Chitosan-Pectin Biocomposite for Methylene Blue Removal - Adsorption Kinetics, Isotherms, and Thermodynamic Insights. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Synthesis

Welcome to the Advanced Technical Support Center. As application scientists, we understand that synthesizing functionalized phosphonate monomers like Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS 24610-95-5)—also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we understand that synthesizing functionalized phosphonate monomers like Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS 24610-95-5)—also known as N-acrylamidomethylphosphonic acid dimethyl ester—presents unique chemical challenges[1]. This compound is highly valued in the formulation of low-VOC water-based coatings, adhesion promoters, and specialized polymers[1].

However, the presence of both a highly reactive acryloyl double bond and a moisture-sensitive phosphonate ester demands strict kinetic and thermodynamic control. This guide provides field-proven methodologies, mechanistic insights, and targeted troubleshooting to help you maximize your reaction yield and product purity.

Mechanistic Pathways & Route Selection

The synthesis of this monomer is generally approached via two primary routes: a thermodynamic one-pot condensation[2] or a kinetically driven Michaelis-Arbuzov reaction[3]. Understanding the causality behind each pathway is critical for selecting the right protocol for your lab's scale and equipment.

SynthesisPathways A Acrylamide + Formaldehyde B N-(hydroxymethyl) acrylamide A->B Base / Heat C N-(chloromethyl) acrylamide B->C SOCl2 F Dimethyl (((1-oxoallyl)amino) methyl)phosphonate B->F + D (- H2O) C->F + E (- CH3Cl) D Dimethyl Phosphite (Base Catalysis) E Trimethyl Phosphite (Arbuzov Reaction)

Chemical pathways for synthesizing Dimethyl (((1-oxoallyl)amino)methyl)phosphonate.

Quantitative Data: Route Comparison

To facilitate route selection, the following table summarizes the quantitative metrics and operational parameters associated with both synthetic pathways.

ParameterBase-Catalyzed CondensationMichaelis-Arbuzov Reaction
Typical Yield 40% – 60%75% – 90%
Reaction Temperature 65°C (Reflux)80°C – 90°C
Primary Byproduct Water (H₂O)Chloromethane (CH₃Cl) Gas
Equilibrium Driver Dean-Stark water removalIrreversible gas evolution
Required Inhibitor MEHQ (requires O₂)Phenothiazine (anaerobic safe)
Major Impurities Bis-phosphonates, unreacted amidePerkow side-products (if overheated)

Validated Experimental Protocols

Do not merely execute these steps; observe the self-validating checkpoints built into each protocol to ensure the reaction is proceeding as intended.

Protocol A: The Michaelis-Arbuzov Synthesis (High Purity/Yield)

This route utilizes the irreversible nature of the Arbuzov reaction to drive the synthesis to completion, avoiding the thermodynamic stalling common in condensation routes[3].

  • Preparation: Charge a dry, 3-neck round-bottom flask with N-(chloromethyl)acrylamide (1.0 eq) and 500 ppm of Phenothiazine (radical inhibitor). Equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas outlet connected to a base scrubber.

  • Heating: Heat the solid to 80°C under a gentle sweep of dry Nitrogen until molten.

  • Addition: Add Trimethyl phosphite (1.2 eq) dropwise over 2 hours.

    • Self-Validation Checkpoint: Monitor the gas bubbler. The evolution of chloromethane gas should directly correlate with the addition rate. If gas evolution ceases while addition is ongoing, the reaction has stalled. Do not pool the phosphite; verify the internal temperature before proceeding.

  • Completion: Maintain the temperature at 90°C for an additional 2 hours after addition is complete, or until gas evolution strictly ceases.

  • Purification: Remove the excess Trimethyl phosphite via vacuum distillation (e.g., 50°C at 10 mbar). The resulting product is typically >95% pure by NMR.

Protocol B: Base-Catalyzed One-Pot Condensation (Economical Scale-Up)

This route builds the molecule directly from basic precursors but requires strict pH and moisture management[2].

  • Preparation: In a reactor, suspend Acrylamide (1.0 eq) and Paraformaldehyde (1.0 eq) in commercial 95-98% methanol. Add Dimethyl phosphite (1.0 eq) and 500 ppm of MEHQ[2].

    • Critical Note: Maintain a sparge of dry air (oxygen). MEHQ requires oxygen to function as an inhibitor.

  • Catalysis: Heat the mixture to 65°C (reflux). Slowly add 20% sodium methoxide in methanol dropwise to establish a pH of 8.5–9.0[2].

    • Self-Validation Checkpoint: Check the pH every 30 minutes. A stable pH indicates the condensation is proceeding. A rapid drop in pH indicates side reactions (e.g., Cannizzaro reaction of formaldehyde consuming the base).

  • Equilibrium: Maintain reflux and pH for 3 hours[2]. For higher yields, attach a Soxhlet extractor with molecular sieves to selectively remove the water byproduct.

  • Workup: Cool the mixture and neutralize to pH 7.0 with glacial acetic acid. Filter off any insoluble oligomers and concentrate under reduced pressure.

Troubleshooting & FAQs

If your synthesis fails, consult the diagnostic workflow below before adjusting your stoichiometry.

Troubleshooting Start Symptom: Low Yield / Impure Product Viscous Viscous Gel Formation (Polymerization) Start->Viscous Aqueous Loss During Workup (Hydrolysis / Partitioning) Start->Aqueous Incomplete Unreacted Starting Material (Equilibrium Stalled) Start->Incomplete Sol1 Add 500 ppm MEHQ Maintain O2 Atmosphere Viscous->Sol1 Sol2 Keep pH 5-7 Extract with EtOAc/DCM Aqueous->Sol2 Sol3 Remove H2O (Dean-Stark) or Vent CH3Cl Gas Incomplete->Sol3

Diagnostic workflow for common synthesis failures and their corrective actions.

Q1: My reaction mixture turns into a solid, viscous mass during heating. How do I prevent this?

A: You are experiencing thermal auto-polymerization of the highly reactive acryloyl double bond.

  • Causality: Acrylamide derivatives readily undergo free-radical polymerization at elevated temperatures.

  • Solution: You must add a radical inhibitor. If you use MEHQ (Monomethyl ether of hydroquinone), you must maintain a sparge of dry air (oxygen) through the reaction mixture. MEHQ does not scavenge carbon-centered radicals directly; it requires oxygen to form a peroxyl radical first, which MEHQ then reduces. If you rigorously degas your flask with Nitrogen or Argon, MEHQ will fail. If you must run anaerobically, switch to Phenothiazine.

Q2: In the condensation route, my conversion stalls at ~50%. How can I drive the reaction?

A: The condensation of N-(hydroxymethyl)acrylamide with dimethyl phosphite produces water, establishing a thermodynamic equilibrium.

  • Causality: If water is not actively removed, the reverse hydrolysis reaction limits conversion.

  • Solution: Utilize a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to continuously remove water. Alternatively, switch to the anhydrous Michaelis-Arbuzov route, which is driven to completion by the irreversible evolution of chloromethane gas[3].

Q3: How do I accurately monitor the reaction progress and purity without degrading the product?

A: Reverse-phase HPLC is highly recommended over Gas Chromatography (GC).

  • Causality: The high injector port temperatures required for GC (often >250°C) can induce on-column polymerization or thermal degradation of the phosphonate ester, giving false impurity readings.

  • Solution: Use a low-silanol reverse-phase HPLC column (such as the Newcrom R1) with a mobile phase of acetonitrile, water, and phosphoric acid[4]. If you require Mass-Spec (MS) compatibility, substitute the phosphoric acid with formic acid[4]. Monitor via UV at 210 nm.

Q4: During aqueous workup, my product yield drops significantly. Where is it going?

A: You are likely experiencing product partitioning into the aqueous phase or base-catalyzed hydrolysis.

  • Causality: Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is highly polar and exhibits significant water solubility. Furthermore, at pH > 10, the methyl ester groups on the phosphonate are susceptible to hydrolysis, yielding a highly water-soluble mono-methyl phosphonate salt.

  • Solution: Avoid aqueous washes if possible. If necessary, use a saturated brine solution to salt out the product and extract with multiple portions of a polar aprotic solvent like dichloromethane (DCM) or ethyl acetate. Keep the aqueous phase strictly between pH 5 and 7.

References

  • [4] SIELC Technologies. Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column. Available at:[Link]

  • [2] Google Patents. US3699192A - Phosphonium compounds. Available at:

  • [1] Google Patents. US9981287B2 - Low VOC, water-based coating compositions suitable for protecting metal containing substrates including food and beverage packages. Available at:

  • [3] ACS Publications. Stable Isotope N-Phosphorylation Labeling for Peptide de Novo Sequencing and Protein Quantification Based on Organic Phosphorus Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the storage and handling of Dimethyl (((...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the storage and handling of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate .

This bifunctional monomer features a highly reactive acrylamide moiety (1-oxoallyl amino) and a dimethyl phosphonate group. While this structure is highly valuable for synthesizing functionalized polymers and hydrogels, it is notoriously prone to premature, free-radical auto-polymerization. This guide provides field-proven, mechanistically grounded protocols to ensure your monomer remains stable, pure, and ready for synthesis.

Mechanistic Causality: Why Auto-Polymerization Occurs

To prevent degradation, you must first understand the causality of the failure. The acrylamide double bond is highly susceptible to free-radical polymerization initiated by thermal fluctuations, UV exposure, or trace transition metals [2]. Furthermore, the dimethyl phosphonate moiety can act as a weak chelating agent, inadvertently concentrating trace metal contaminants (like Fe³⁺ from stainless steel spatulas) near the reactive center, accelerating redox initiation.

To counteract this, 4-Methoxyphenol (MEHQ) is the industry-standard inhibitor. However, a critical mechanistic misunderstanding often leads to catastrophic storage failures: MEHQ does not scavenge carbon-centered radicals directly.

MEHQ operates as part of a ternary system that strictly requires dissolved oxygen [4]. When a primary carbon radical (R•) forms, it must first react with dissolved oxygen to form a peroxy radical (ROO•). MEHQ then donates a hydrogen atom to the peroxy radical, generating a highly stabilized phenoxy radical that safely terminates the chain reaction [3].

MEHQ_Mechanism Initiation Heat / UV / Metals Initiate Radicals (R•) Propagation Monomer Addition (Polymerization) Initiation->Propagation Absence of O2/MEHQ O2_Addition Oxygen (O2) Addition Forms Peroxy Radical Initiation->O2_Addition Dissolved O2 present MEHQ_Quench MEHQ Donates H-atom Forms Phenoxy Radical O2_Addition->MEHQ_Quench MEHQ present Dead_Polymer Chain Termination (Safe Storage) MEHQ_Quench->Dead_Polymer Radical Quenched

Free-radical initiation and MEHQ-mediated termination pathway for acrylamide monomers.

Quantitative Storage Parameters

Adhering to strict environmental controls is non-negotiable. The table below summarizes the optimal storage parameters and the scientific causality behind each requirement.

ParameterOptimal ConditionMechanistic Causality & Consequence of Deviation
Temperature 2°C to 8°C>25°C exponentially accelerates thermal radical generation. <0°C causes MEHQ to crystallize out of the liquid phase, leaving the monomer entirely unprotected upon thawing [1].
Inhibitor (Aerobic) MEHQ (100 - 500 ppm)Requires ~5-8% dissolved O₂ to function. Depletion of O₂ renders MEHQ useless [4].
Inhibitor (Anaerobic) CuCl₂ (10 - 50 ppm)If a strict inert atmosphere is required, Cu²⁺ ions act as effective electron-transfer inhibitors in the absence of oxygen[5].
Headspace Gas Dry Air (21% O₂)Sparging with pure Argon or Nitrogen strips the required oxygen, guaranteeing runaway polymerization [1].
Container Amber GlassBlocks UV photons (specifically <400 nm) that cleave bonds to initiate radical cascades [2].

Troubleshooting & FAQs

Q1: I stored my monomer at -20°C to be extra safe, but it polymerized into a solid block. Why? A1: Freezing acrylamide monomers is a classic, yet fatal, error. At -20°C, the MEHQ inhibitor can crystallize and precipitate out of the liquid monomer matrix. As the monomer freezes and eventually thaws, localized pockets of pure monomer are entirely unprotected by the inhibitor. The resulting exothermic polymerization triggers a runaway reaction. Always store strictly at 2-8°C [1].

Q2: We rigorously degassed the monomer and stored it under Argon to prevent oxidation, but it gelled within a week. What happened? A2: By degassing and storing under Argon, you starved the MEHQ of the oxygen necessary to form the intermediate peroxy radicals. Without oxygen, MEHQ is chemically blind to primary carbon radicals[4]. If your downstream application strictly forbids oxygen during storage, you must switch to an anaerobic inhibitor system, such as Cupric chloride (CuCl₂) [5] or Phenothiazine.

Q3: How can I verify if my stored batch has begun to polymerize before I ruin my main synthesis? A3: Never trust the label; implement a self-validating check. A pure monomer will flow freely. Perform a quick ¹H-NMR assay in CDCl₃. You should see sharp vinylic protons (approx. 5.6 - 6.3 ppm). The appearance of broad, unresolved polymeric backbone signals (1.5 - 2.5 ppm) indicates oligomerization has commenced. Discard the batch if these broad peaks are present.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflows, utilize these self-validating protocols for storing and preparing your monomer.

Protocol A: Re-Inhibition and Aliquoting for Long-Term Storage

Use this protocol when receiving bulk monomer to ensure shelf-life.

  • Equilibration: Bring the bulk Dimethyl (((1-oxoallyl)amino)methyl)phosphonate to room temperature (20-25°C) in a dark fume hood. Do not use a heat gun.

  • Self-Validation (Purity Check): Withdraw 10 mg and perform a ¹H-NMR scan. Proceed only if the vinylic peaks are sharp and no polymeric baseline broadening is observed.

  • Inhibitor Stock Preparation: Prepare a 1% (w/v) stock solution of MEHQ in anhydrous toluene or THF [1].

  • Doping: Add the calculated volume of MEHQ stock to the bulk monomer to achieve a final concentration of 200 ppm. Stir gently with a PTFE-coated magnetic bar (strictly avoid metal spatulas).

  • Aeration & Aliquoting: Pass a gentle stream of dry air (NOT Nitrogen/Argon) over the surface for 60 seconds to ensure adequate dissolved oxygen. Aliquot into amber glass vials, leaving at least 20% headspace for oxygen reserve.

  • Storage: Seal tightly with PTFE-lined caps and store at 2-8°C.

Protocol B: Inhibitor Removal Prior to Polymerization

MEHQ must be removed immediately before your planned synthesis to ensure predictable reaction kinetics.

  • Column Preparation: Pack a short glass column with basic Aluminum Oxide (Al₂O₃, Brockmann I). Use approximately 5 grams of alumina per 10 mL of monomer.

  • Filtration: Pass the required volume of monomer through the column via gravity or slight positive pressure. The basic alumina will selectively bind the phenolic MEHQ.

  • Self-Validation (Removal Check): Take a 10 µL aliquot of the eluent, dilute in methanol, and analyze via UV-Vis spectroscopy. The complete disappearance of the MEHQ absorption peak at 290 nm validates that the monomer is uninhibited and ready for immediate use.

Storage_Workflow Recv Receive Monomer Check Viscosity Test Self-Validation: 1H-NMR Assay Recv->Test Inhibit Add MEHQ (200 ppm) Aerobic Headspace Test->Inhibit Purity >98% Aliquot Aliquot to Amber Vials Store at 2-8°C Inhibit->Aliquot Use Pre-Reaction: Basic Alumina Column Aliquot->Use When ready

Step-by-step workflow for the self-validating storage and preparation of the monomer.

References

  • Nuoer - Acrylamide Monomer Storage Stability: A Comparative Guide Source:[Link]

  • Nbinno - The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers Source: [Link]

  • Google Patents - US4233240A - Stabilization of acrylamide solutions Source
Troubleshooting

Troubleshooting low monomer conversion rates for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Welcome to the dedicated technical support center for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate. As researchers and developers, achieving high monomer conversion is paramount for synthesizing polymers with desired...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate. As researchers and developers, achieving high monomer conversion is paramount for synthesizing polymers with desired properties and ensuring experimental reproducibility. This guide is structured to address the most common challenge encountered with this monomer: low conversion rates during free-radical polymerization. We will explore the causality behind these issues and provide field-proven, step-by-step protocols to diagnose and resolve them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate shows very low to no conversion. What is the most common cause?

Answer: The most frequent culprit for failed or inhibited polymerization of vinyl monomers is the presence of atmospheric oxygen.[1] Oxygen is a potent diradical that acts as an inhibitor by scavenging the initiating and propagating radicals, forming stable peroxide species that are unable to continue the polymer chain. This effectively terminates the reaction before any significant polymer can be formed.

Core Insight: Unlike many common monomers, functionalized acrylamides and phosphonates can have complex interactions. However, before investigating more complex causes, it is imperative to ensure a scrupulously oxygen-free environment.

Protocol: Effective System Degassing

  • Reagent Preparation: Dissolve the monomer and initiator (e.g., AIBN) in your chosen anhydrous solvent within the reaction flask.

  • Freeze-Pump-Thaw Cycles: This is the gold standard for removing dissolved oxygen.

    • Freeze: Completely freeze the reaction mixture by immersing the flask in liquid nitrogen.

    • Pump: Connect the frozen flask to a high-vacuum line (Schlenk line) and evacuate for 10-15 minutes. This removes oxygen from the headspace above the frozen solid.

    • Thaw: Close the flask to the vacuum and thaw the mixture. You may see bubbles of dissolved gas being released.

  • Repeat: For maximum efficiency, repeat this cycle at least three times.

  • Inert Gas Backfill: After the final thaw, backfill the flask with a high-purity inert gas, such as argon or nitrogen.

  • Initiate Polymerization: Proceed with heating the reaction mixture to the desired temperature under a positive pressure of the inert gas.

Q2: I've rigorously degassed my system, but conversion is still poor. Could my initiator be the problem?

Answer: Absolutely. The choice of initiator, its concentration, and the reaction temperature are intrinsically linked and critical for success.[2] Low conversion can result from an initiator that decomposes too slowly at your reaction temperature (insufficient radical generation) or too quickly (premature depletion of the initiator).[1]

Expertise & Causality: The rate of initiation must be sufficient to overcome termination events and propagate polymer chains. The ideal initiator has a half-life of approximately 1-2 hours at the chosen reaction temperature. Azobisisobutyronitrile (AIBN) is a common and reliable choice for this type of monomer as its decomposition is less susceptible to solvent effects compared to peroxide initiators.

Data Presentation: Initiator Selection Guide

Initiator10-Hour Half-Life Temp. (°C)Recommended SolventsKey Considerations
AIBN (Azobisisobutyronitrile)~65 °C in Toluene[1]Toluene, DMF, DioxaneReliable first choice. Decomposition is primarily thermal.
BPO (Benzoyl Peroxide)~73 °C in BenzeneToluene, BenzeneCan be susceptible to chain-transfer reactions with some solvents.
ACVA (4,4'-Azobis(4-cyanovaleric acid))~69 °C in WaterWater, MethanolWater-soluble initiator, useful for polymerization in polar protic solvents.

Troubleshooting Steps:

  • Verify Initiator Purity: Ensure your initiator has not degraded during storage. Old AIBN can be recrystallized from methanol.

  • Optimize Concentration: A typical starting concentration is 0.1-1.0 mol% relative to the monomer. Too high a concentration can increase termination events and lower molecular weight.[1]

  • Match Temperature to Half-Life: If using AIBN, a reaction temperature between 65-80 °C is a standard starting point.[1] Running the reaction at a temperature far below the initiator's optimal range will result in extremely slow or negligible polymerization.

Q3: Could the Dimethyl (((1-oxoallyl)amino)methyl)phosphonate monomer itself be the issue?

Answer: Yes, the purity and stability of the monomer are critical. Impurities can act as inhibitors or chain-transfer agents, and the monomer itself can be susceptible to degradation.[2][3]

Trustworthiness: Self-Validating Protocol

  • Purity Check: Before use, analyze your monomer via ¹H and ³¹P NMR. Look for unexpected signals that could indicate impurities from the synthesis, such as unreacted starting materials or side-products.

  • Inhibitor Removal: Acrylamide-based monomers are often supplied with radical inhibitors (e.g., MEHQ, BHT) to prevent polymerization during storage. These must be removed immediately before use. The most common method is passing the monomer solution through a column of basic alumina.

  • Hydrolytic Stability: The dimethyl phosphonate ester group can be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.[4] This would form the corresponding phosphonic acid, which can alter solubility and potentially interfere with the polymerization. Ensure you are using high-purity, anhydrous solvents.

Experimental Protocol: Inhibitor Removal

  • Prepare a packed column with activated basic alumina.

  • Dissolve the monomer in your chosen anhydrous solvent (e.g., dichloromethane or the reaction solvent if compatible).

  • Pass the monomer solution through the alumina column.

  • Collect the eluent containing the purified, inhibitor-free monomer.

  • Use the purified monomer immediately, as it is now highly susceptible to spontaneous polymerization.

Q4: How does my choice of solvent affect the conversion rate?

Answer: The solvent plays a multifaceted role in polymerization. An inappropriate solvent can lead to low conversion through several mechanisms:

  • Chain Transfer: The solvent can act as a chain-transfer agent, terminating a growing polymer chain and creating a new, less reactive radical. This lowers the molecular weight and can reduce overall conversion. Solvents with easily abstractable protons (like isopropanol or THF to some extent) are more prone to this.

  • Solubility Issues: If the growing polymer chain becomes insoluble in the reaction medium, it can precipitate out. This can trap active radical ends and prevent further monomer addition, effectively stopping the polymerization for that chain. This is known as the "gel effect" in reverse.

  • Polarity Effects: For functional monomers like this one, solvent polarity can influence the reactivity of the propagating radical and the monomer. Studies on similar phosphonate-containing monomers have shown that solvent polarity has a significant effect on polymerization kinetics, with very high or very low polarity leading to side reactions or slow rates.[5][6] Dimethylformamide (DMF) is often a good starting point for polar monomers.[5]

Visualization: Troubleshooting Workflow

Below is a logical workflow to diagnose the root cause of low monomer conversion.

TroubleshootingWorkflow start Low Monomer Conversion Observed q1 Was the system rigorously degassed? (e.g., 3x Freeze-Pump-Thaw) start->q1 a1_yes Yes q1->a1_yes Adequate a1_no No q1->a1_no Inadequate q2 Is the initiator appropriate and pure? (Type, Conc., Temp.) a1_yes->q2 fix1 Perform proper degassing. Backfill with inert gas (Ar/N2). a1_no->fix1 fix1->start a2_yes Yes q2->a2_yes Adequate a2_no No q2->a2_no Inadequate q3 Is the monomer pure? (Inhibitor removed, no hydrolysis) a2_yes->q3 fix2 Verify initiator purity. Optimize concentration (0.1-1 mol%). Match temperature to initiator half-life. a2_no->fix2 fix2->start a3_yes Yes q3->a3_yes Adequate a3_no No q3->a3_no Inadequate q4 Is the solvent/concentration optimal? a3_yes->q4 fix3 Analyze monomer purity (NMR). Remove inhibitor (alumina column). Use anhydrous solvents. a3_no->fix3 fix3->start a4_yes Yes q4->a4_yes Adequate a4_no No q4->a4_no Inadequate end Consider advanced techniques: RAFT, ATRP, or different initiator system. a4_yes->end fix4 Select solvent with low chain transfer. Ensure polymer remains soluble. Adjust monomer concentration. a4_no->fix4 fix4->start

Caption: A decision tree for troubleshooting low monomer conversion.

Q5: I've addressed all the above points and my conversion has improved, but it's still plateauing below my target. What's next?

Answer: If you've optimized the fundamentals of free-radical polymerization and still face limitations, it may be due to inherent challenges with this specific monomer class or the limitations of conventional free-radical polymerization. The phosphorus heteroatom can sometimes interact with reactive species, leading to poor polymerization outcomes.[7]

Authoritative Grounding & Advanced Solutions:

At this stage, consider moving from conventional free-radical polymerization to a controlled radical polymerization (CRP) technique. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for functional monomers.

Why RAFT Polymerization Helps:

  • Reduced Termination: RAFT polymerization minimizes irreversible termination reactions by establishing a dynamic equilibrium between active, propagating radicals and dormant polymer chains. This keeps the concentration of radicals low at any given moment, suppressing termination.[2]

  • Improved Control: This technique allows for the synthesis of polymers with predictable molecular weights and very low dispersity.[8]

  • Proven Success: RAFT has been successfully used to polymerize other phosphonate-containing (meth)acrylate and (meth)acrylamide monomers with excellent control.[5][6]

Visualization: Free-Radical vs. RAFT Mechanism

PolymerizationMechanisms cluster_FRP Conventional Free-Radical Polymerization cluster_RAFT RAFT Polymerization I Initiator R Radical (R•) I->R Initiation P Propagating Chain (P•) R->P Adds M M Monomer (M) P->P Propagation (adds M) Dead Dead Polymer P->Dead Termination I2 Initiator R2 Radical (R•) I2->R2 P2 Propagating Chain (P•) R2->P2 Adds M CTA RAFT Agent (Dormant) CTA->P2 Fragmentation P2->CTA Addition DormantP Dormant Polymer P2->DormantP Transfer DormantP->P2 Reactivation

Caption: Simplified comparison of conventional and RAFT polymerization.

Implementing RAFT requires additional reagents (a RAFT agent, or Chain Transfer Agent) and may require further optimization, but it provides a powerful solution for overcoming the inherent limitations of conventional free-radical methods for challenging monomers.

References
  • McCauley, S. (2025). Polymerization Methods for Vinyl Phosphonate Monomers: Challenges and Perspectives. Miners Solving for Tomorrow Research Conference, Scholars' Mine. [Link]

  • Neamtu, M., & Rusu, M. (n.d.).
  • National Science Foundation. (n.d.). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. [Link]

  • ResearchGate. (n.d.). Polymerization of Diethyl Vinylphosphonate Mediated by Rare-Earth Tris(amide) Compounds | Request PDF. [Link]

  • Eureka by PatSnap. (2025, July 3). How to Improve Product Yield in Free Radical Polymerization. [Link]

  • Google Patents. (n.d.). EP0480307A2 - Process for the preparation of acylaminomethane phosphonic acids.
  • Scite.ai. (n.d.). Preparation of isotactic‐rich poly(dimethyl vinylphosphonate) and poly(vinylphosphonic acid) via the anionic polymerization of dimethyl vinylphosphonate. [Link]

  • Google Patents. (n.d.). EP0480307A3 - Process for the preparation of acylaminomethane phosphonic acids.
  • PubMed. (2016, February 24). Rare Earth Metal-Mediated Precision Polymerization of Vinylphosphonates and Conjugated Nitrogen-Containing Vinyl Monomers. [Link]

  • Royal Society of Chemistry. (n.d.). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials. Polymer Chemistry. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022, January 6). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their. [Link]

  • ResearchGate. (2013, June). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: A new opportunity for phosphorus-based materials. [Link]

  • MDPI. (2019, January 15). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. [Link]

  • PMC. (2017, March 7). Factors affecting polymerization of resin-based composites: A literature review. [Link]

  • TMU Journal of Dentistry. (2020, April 15). POLYMERIZATION OF COMPOSITE AND ASSOCIATED FACTORS. [Link]

  • ScienceDirect. (n.d.). Factors involved in the development of polymerization shrinkage stress in resin-composites: A systematic review. [Link]

Sources

Optimization

Technical Support Center: Optimizing Initiator Concentration for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Free Radical Polymerization

Welcome to the Technical Support Center for the free radical polymerization of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the free radical polymerization of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during polymerization, with a specific focus on optimizing initiator concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common initiators for the free radical polymerization of vinylphosphonate monomers like Dimethyl (((1-oxoallyl)amino)methyl)phosphonate?

A1: The most frequently used initiators for free radical polymerization of vinylphosphonate and related monomers are azo compounds and peroxides.[1] Azobisisobutyronitrile (AIBN) is a widely employed initiator due to its predictable decomposition kinetics.[1][2] Peroxides, such as benzoyl peroxide (BPO), are also effective. The choice of initiator often depends on the desired reaction temperature and the solvent system. For aqueous polymerizations, water-soluble initiators like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA) or ammonium persulfate are suitable.[1]

Q2: What is a typical starting concentration range for the initiator?

A2: A common starting point for initiator concentration in free radical polymerization of vinyl phosphonates is between 1 to 2 mole percent with respect to the monomer.[3] This concentration generally provides a sufficient rate of initiation without leading to excessively rapid polymerization or undesirable side reactions. However, the optimal concentration is highly dependent on the specific reaction conditions, including temperature, solvent, and the presence of any inhibitors.

Q3: How does initiator concentration affect the final polymer properties?

A3: Initiator concentration directly influences several key properties of the resulting polymer:

  • Molecular Weight: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[4]

  • Polymerization Rate: Increasing the initiator concentration accelerates the rate of polymerization by generating more free radicals.[4]

  • Polydispersity Index (PDI): While not as directly correlated as molecular weight, very high initiator concentrations can sometimes lead to broader molecular weight distributions due to an increased rate of termination reactions.

Q4: Are there any specific safety precautions to consider when handling initiators?

A4: Yes, initiators are thermally sensitive and can be hazardous if not handled properly. Always store initiators according to the manufacturer's recommendations, typically in a cool, dark place. Avoid exposure to heat, friction, or contamination, which can lead to rapid decomposition and potentially explosive conditions.[5] It is crucial to review the Safety Data Sheet (SDS) for the specific initiator being used before starting any experiment.

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, with a focus on the role of the initiator.

Problem 1: The polymerization is not initiating or is proceeding very slowly.

  • Possible Cause: Insufficient Initiator Concentration or Inactive Initiator

    • Explanation: The concentration of the initiator may be too low to generate enough free radicals to overcome the effects of any residual inhibitors and initiate polymerization at a reasonable rate.[6] Additionally, the initiator may have degraded due to improper storage (e.g., exposure to light or high temperatures).

    • Solution:

      • Verify the calculated amount of initiator.

      • Increase the initiator concentration incrementally, for example, in 0.5 mol% steps.

      • Use a fresh, properly stored batch of initiator.

  • Possible Cause: Presence of Inhibitors

    • Explanation: Monomers are often supplied with inhibitors to prevent premature polymerization.[5][6] Oxygen from the air can also act as an inhibitor.[6][7]

    • Solution:

      • Remove the inhibitor from the monomer prior to polymerization. A common method is to wash the monomer with an aqueous base solution, followed by drying and distillation.

      • Degas the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or by performing several freeze-pump-thaw cycles.[3]

  • Possible Cause: Low Reaction Temperature

    • Explanation: Each initiator has a characteristic half-life at a given temperature. If the reaction temperature is too low, the initiator will decompose too slowly to generate a sufficient concentration of radicals.[6]

    • Solution:

      • Ensure the reaction temperature is appropriate for the chosen initiator. For example, AIBN is commonly used at temperatures between 60-80 °C.[2]

      • If a lower reaction temperature is required, select an initiator with a lower decomposition temperature.

Problem 2: The polymerization is too fast and difficult to control, potentially leading to gelation.

  • Possible Cause: Excessive Initiator Concentration

    • Explanation: A high concentration of initiator leads to a very high concentration of free radicals, causing a rapid and often exothermic polymerization.[8] This can lead to a loss of control over the reaction and the formation of cross-linked, insoluble polymer (gel).

    • Solution:

      • Reduce the initiator concentration. A good starting point is to halve the current concentration.

      • Consider adding the initiator in portions over a period of time rather than all at once to maintain a more constant radical concentration.[2]

  • Possible Cause: Inefficient Heat Dissipation

    • Explanation: Free radical polymerization is an exothermic process.[5] If the heat generated is not effectively removed, the internal temperature of the reaction will increase, which in turn accelerates the rate of initiator decomposition and polymerization in a positive feedback loop known as the Trommsdorff or gel effect.[8]

    • Solution:

      • Ensure efficient stirring of the reaction mixture.

      • Use a larger reaction vessel to increase the surface area for heat exchange.

      • Employ a constant temperature bath to maintain the desired reaction temperature.

Problem 3: The resulting polymer has a low molecular weight and/or a broad polydispersity.

  • Possible Cause: High Initiator Concentration

    • Explanation: As mentioned earlier, a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and thus a lower average molecular weight.[4]

    • Solution:

      • Decrease the initiator concentration. This will lead to the formation of fewer, but longer, polymer chains.

  • Possible Cause: Chain Transfer Reactions

    • Explanation: Chain transfer is a process where the growing polymer radical abstracts an atom from another molecule (e.g., monomer, solvent, or initiator), terminating the chain and creating a new radical. This is a known issue in the free radical polymerization of vinyl phosphonates.[9]

    • Solution:

      • While initiator concentration is not the primary control for chain transfer, optimizing it can help. Very high initiator concentrations can sometimes exacerbate the issue.

      • Consider using a controlled radical polymerization technique such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which is known to produce polymers with well-defined molecular weights and narrow polydispersities.[10][11]

Data Summary: Effect of Initiator Concentration

The following table summarizes the general trends observed when varying the initiator concentration in the free radical polymerization of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate.

Initiator ConcentrationPolymerization RateAverage Molecular Weight (Mn)Polydispersity Index (PDI)Risk of Gelation
Low SlowHighGenerally NarrowerLow
Optimal ModerateModerateNarrowModerate
High FastLowPotentially BroaderHigh

Experimental Workflow: Optimizing Initiator Concentration

Below is a generalized workflow for systematically optimizing the initiator concentration for your specific experimental setup.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Define Monomer and Solvent Concentrations B Select Initiator (e.g., AIBN) and Temperature A->B C Prepare Stock Solutions of Monomer and Initiator B->C D Set up Parallel Reactions with Varying Initiator Concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mol%) C->D Execute Experiments E Monitor Reactions (e.g., Conversion vs. Time) D->E F Isolate and Purify Polymer from Each Reaction E->F G Characterize Polymers (GPC for Mn and PDI, NMR for Conversion) F->G Analyze Products H Analyze Data: Plot Mn and PDI vs. Initiator Concentration G->H I Identify Optimal Initiator Concentration for Desired Properties H->I

Caption: Workflow for optimizing initiator concentration.

References

  • Encyclopedia.pub. (2023, February 10). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013, July 26). Mechanistic Studies on Initiation and Propagation of Rare Earth Metal-Mediated Group Transfer Polymerization of Vinylphosphonates. ACS Publications. Retrieved from [Link]

  • Books. CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid.
  • Polymer Chemistry (RSC Publishing). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials. Retrieved from [Link]

  • PubMed. (2020, April 1). Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy. Retrieved from [Link]

  • PMC. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Retrieved from [Link]

  • ResearchGate. RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: A new opportunity for phosphorus-based materials. Retrieved from [Link]

  • MDPI. (2023, February 27). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO 2 Catalysts with Different Morphologies. Retrieved from [Link]

  • PubMed. (2013, September 4). Mechanistic studies on initiation and propagation of rare earth metal-mediated group transfer polymerization of vinylphosphonates. Retrieved from [Link]

  • Books. (2014, May 7). CHAPTER 1: Polymerization of Phosphorus-Containing (Meth)acrylate Monomers.
  • Researcher.Life. Atom transfer radical polymerization of dimethyl(methacryloyloxymethyl) phosphonate. Retrieved from [Link]

  • Researcher.Life. Atom transfer radical polymerization of dimethyl(methacryloyloxymethyl) phosphonate. Retrieved from [Link]

  • PMC. (2022, November 18). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Retrieved from [Link]

  • ResearchGate. (2022, July 5). (PDF) An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]

  • ACS Publications. (2011, May 10). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Biomacromolecules. Retrieved from [Link]

  • PMC. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. Retrieved from [Link]

  • ResearchGate. (2026, February 3). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization | Request PDF. Retrieved from [Link]

  • Google Patents. CN102964382A - Method for synthesizing dimethyl methylphosphonate.
  • Google Patents. DE102005022843A1 - Phosphorus-containing monomers, process for their preparation and their use.
  • Journal of Chemical Education. (2024, June 21). From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. Retrieved from [Link]

  • Chapter 1 Free-Radical Polymerization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS: 24610-95-5), also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS: 24610-95-5), also known as N-acrylamidomethylphosphonic acid dimethyl ester.

As a bifunctional monomer widely utilized in anti-corrosion coatings, flame retardants, and bone-targeting polymer therapeutics[2, 3], this compound presents unique downstream processing challenges. It combines a highly polar, hydrogen-bonding dimethyl phosphonate group with an electron-deficient, radical-sensitive acrylamide moiety. The following documentation synthesizes field-proven causality with self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Frequently Asked Questions (Troubleshooting the "Why")

Q1: Why does my crude mixture turn into a viscous gel during rotary evaporation, even when I keep the temperature low? The Causality: The acrylamide moiety undergoes spontaneous free-radical polymerization when concentrated. While many researchers add MEHQ (Monomethyl ether of hydroquinone) as an inhibitor, they fatally pair it with an inert atmosphere (e.g., backfilling the rotavap with N2 or Argon). MEHQ does not scavenge carbon-centered radicals directly; it requires dissolved oxygen (O2) to form peroxy radicals, which MEHQ then converts into stable benzoquinone derivatives. The Fix: Always bleed a small amount of atmospheric air into your system during concentration, maintain the bath temperature strictly below 35°C, and ensure 100–500 ppm of MEHQ is present.

Q2: I attempted a standard aqueous workup (Ethyl Acetate/Water) to remove triethylamine hydrochloride salts. My product yield was <10%. Where did it go? The Causality: Dimethyl (((1-oxoallyl)amino)methyl)phosphonate has an exceptionally high dipole moment. The phosphoryl oxygen (P=O) acts as a powerful hydrogen bond acceptor, while the amide proton (N-H) is a strong donor. This drives the partition coefficient heavily toward the aqueous layer. The Fix: Abandon standard aqueous extractions. Utilize an anti-solvent precipitation strategy (detailed in Protocol A) to crash out the salts while keeping the monomer in the organic phase.

Q3: When I run the crude through a normal-phase silica gel column, the compound streaks severely and recovery is poor. What is the alternative? The Causality: The P=O bond interacts irreversibly with the acidic silanol groups (Si-OH) on standard normal-phase silica via strong hydrogen bonding. The Fix: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Columns engineered with low silanol activity (e.g., Newcrom R1) using an Acetonitrile/Water gradient provide baseline resolution without tailing[1].

Part 2: Visual Workflows & Mechanisms

Polymerization A Crude Monomer (Heat/Light Exposure) B Radical Initiation (Acrylamide C=C) A->B Unprotected E Addition of MEHQ (Radical Scavenger) A->E Protected (+ O2) C Chain Propagation B->C D Crosslinked Gel (Irreversible Loss) C->D F Stable Monomer (Purification Ready) E->F Radical Quenching

Spontaneous polymerization mechanism vs. MEHQ-mediated radical quenching.

Workflow Start Crude Reaction Mixture (Compound + Salts) Step1 Anti-Solvent Precipitation (Add MTBE/Ether) Start->Step1 Filter Filtration Step1->Filter Solid Amine Salts (Discard) Filter->Solid Retentate Liquid Filtrate (Concentrate <35°C) Filter->Liquid Filtrate Decision Purity Check (NMR/HPLC) Liquid->Decision HighPurity >95% Purity Decision->HighPurity LowPurity <95% Purity Decision->LowPurity Final Pure Target Compound HighPurity->Final RP_HPLC Prep RP-HPLC (Newcrom R1, MeCN/H2O) LowPurity->RP_HPLC RP_HPLC->Final

Decision tree for the downstream purification of crude phosphonate monomers.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Precipitation (Desalting without Aqueous Workup)

This protocol exploits differential solubility to remove amine hydrochloride salts (a common byproduct of Schotten-Baumann synthesis) without losing the hydrophilic product to an aqueous phase.

  • Dilution: Dissolve the crude reaction paste in a minimal volume of Dichloromethane (DCM) (approx. 2 mL DCM per 1 g of crude).

  • Precipitation: Under vigorous magnetic stirring, add 10 volumes of ice-cold Methyl tert-butyl ether (MTBE) dropwise. A dense white precipitate (triethylamine hydrochloride) will form immediately.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the microcrystalline salts. Wash the pad with 1 volume of cold MTBE.

  • Inhibition & Concentration: Add 200 ppm of MEHQ to the filtrate. Concentrate via rotary evaporation. Critical: Set the water bath to ≤35°C and do not pull a maximum vacuum immediately; leave a slight air leak to provide the O2 necessary for MEHQ activation.

  • Self-Validation (Salt Check): Take a 5 mg aliquot of the concentrated oil, dissolve in 1 mL of DI water, and add 1 drop of 0.1 M AgNO3. If the solution remains clear, the amine salts have been successfully removed. A cloudy white precipitate (AgCl) indicates incomplete precipitation.

Protocol B: Preparative RP-HPLC Purification

For isolating >99% pure monomer free from oligomers and hydrolyzed phosphonic acids [1].

  • Sample Prep: Dissolve the desalted crude in the initial mobile phase (5% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a low-silanol reverse-phase column (e.g., Newcrom R1, 21.2 x 250 mm for preparative scale).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (H3PO4). (Note: Substitute with 0.1% Formic acid if downstream lyophilization or MS analysis is required).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: Run a linear gradient from 5% B to 60% B over 25 minutes.

  • Detection: Monitor UV absorbance at 210 nm (capturing the acrylamide π→π∗ transition).

  • Self-Validation (Polymer Check): To ensure the isolated fractions have not oligomerized during solvent removal, drop 10 µL of the final concentrated product into 1 mL of pure hexanes. A clean, immiscible oil droplet confirms a pure monomer. A stringy, white precipitate indicates polymeric contamination.

Part 4: Quantitative Method Comparison

Purification MethodTypical YieldFinal PurityScalabilityPrimary Limitation
Aqueous Extraction < 15%ModerateHighSevere product loss to the aqueous layer due to extreme hydrophilicity.
Normal-Phase Silica 30 - 40%LowModerateIrreversible binding to silanols; product streaking and co-elution.
Anti-Solvent Precipitation 85 - 95% 80 - 90% High Does not remove structurally similar organic impurities (e.g., unreacted amines).
RP-HPLC (Newcrom R1) 70 - 80% > 99% Low/Med Throughput is limited by column capacity; requires specialized equipment.

References

  • Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • US9981287B2 - Low VOC, water-based coating compositions suitable for protecting metal containing substrates including food and beverage packages Source: Google Patents URL
  • WO2019229384A1 - Monoethylenically unsaturated monomers and uses thereof Source: Google Patents URL
Optimization

Technical Support Center: Troubleshooting Phase Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility and phase separation challenges when working with phosphonate-functionalized acrylamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility and phase separation challenges when working with phosphonate-functionalized acrylamides.

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—also known as dimethyl (acrylamidomethyl)phosphonate—is a highly versatile monomer used in hydrogels, metal-chelating polymers, and flame retardants. However, its amphiphilic structure, which balances a hydrophilic acrylamide core with hydrophobic dimethyl ester groups, often leads to unpredictable phase separation, coacervation, or cloud point phenomena in aqueous environments.

This guide decodes the thermodynamic causality behind these issues and provides field-proven, self-validating protocols to resolve them.

Quantitative Troubleshooting Matrix

Before altering your experimental design, use this matrix to identify the thermodynamic cause of your specific phase separation issue and select the appropriate resolution pathway.

SymptomMechanistic CauseCritical VariableRecommended Resolution
Turbidity upon heating Entropy-driven hydrophobic collapse (LCST behavior)TemperatureCool below cloud point or add 15% v/v DMSO/MeCN.
Precipitation post-salt addition Hofmeister salting-out effectIonic StrengthDesalt media; utilize chaotropic salts if required.
Persistent biphasic system Micellization / AggregationPolarityImplement TMS-Br hydrolysis to phosphonic acid.
Frequently Asked Questions (FAQs)

Q1: Why does my monomer/polymer solution turn cloudy specifically when I heat it? A1: You are observing a Lower Critical Solution Temperature (LCST) phase transition. At lower temperatures, water molecules form highly ordered, clathrate-like structures around the hydrophobic dimethyl phosphonate groups. As you apply heat, the entropic penalty of maintaining these ordered water structures exceeds the enthalpic benefit of hydrogen bonding. To minimize the system's free energy, water is expelled, and the hydrophobic dimethyl groups aggregate, leading to macroscopic phase separation[1].

Q2: I need to perform an aqueous polymerization, but the monomer phases out. How can I maintain a homogeneous system without altering the chemical structure? A2: If you must retain the dimethyl ester groups, you need to disrupt the hydrophobic interactions using a miscible co-solvent. Analytical HPLC methods for this specific compound rely on Acetonitrile (MeCN) and water gradients to maintain solubility and prevent column fouling[2]. Adding 10–20% v/v MeCN, Methanol, or DMSO to your aqueous media will sufficiently alter the dielectric constant, preventing micellization while keeping the acrylamide vinyl groups accessible for polymerization.

Q3: My downstream application requires a purely aqueous environment and maximum hydrophilicity. How do I permanently fix this phase separation? A3: The most robust solution is to hydrolyze the hydrophobic dimethyl ester groups into the corresponding phosphonic acid. Phosphonic acids are highly water-soluble, act as strong metal chelators, and do not exhibit LCST behavior under standard aqueous conditions[3]. This deprotection is cleanly achieved using Bromotrimethylsilane (TMS-Br) followed by methanolysis[4].

Experimental Protocols
Protocol A: Non-Destructive Co-Solvent Optimization

Use this protocol if your downstream application requires the retention of the dimethyl ester groups.

  • Calculate Co-Solvent Ratio: Determine the total reaction volume. Allocate 15% of this volume for a polar aprotic solvent (e.g., DMSO or MeCN).

  • Initial Solubilization: Weigh the required mass of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate and dissolve it completely in the neat co-solvent.

  • Aqueous Integration: Place the solution on a magnetic stirrer at 400 RPM. Add the aqueous phase (water or buffer) dropwise at room temperature (strictly below 25 °C to avoid LCST triggering).

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An A600​<0.05 confirms a true solution devoid of nano-coacervates or micelles.

Protocol B: Targeted Hydrolysis to Phosphonic Acid

Use this protocol to permanently resolve phase separation by converting the monomer/polymer into a fully water-soluble phosphonic acid[4].

  • Preparation: Dissolve the dimethyl phosphonate compound in anhydrous dichloromethane (DCM) under an inert Nitrogen or Argon atmosphere.

  • Silylation: Cool the reaction flask to 0 °C. Add Bromotrimethylsilane (TMS-Br) dropwise (3.0 equivalents per phosphonate group).

  • Incubation: Allow the reaction to warm to room temperature and stir continuously for 18 hours to form the silyl ester intermediate.

  • Volatile Removal: Remove the DCM and excess TMS-Br under reduced pressure using a rotary evaporator.

  • Hydrolysis: Add an excess of anhydrous methanol to the residue and stir for 2 hours at room temperature to cleave the silyl groups.

  • Isolation: Evaporate the methanol under vacuum to yield the pure (((1-oxoallyl)amino)methyl)phosphonic acid.

  • Self-Validation Step: Analyze the product via 31P NMR. A successful deprotection is definitively confirmed by a chemical shift from the ester peak at ~32.0 ppm to the acid peak at ~28.0 ppm [4].

Mechanistic Decision Pathway

PhaseSeparation Start Phase Separation Detected in Aqueous Media Q1 Are dimethyl ester groups strictly required? Start->Q1 PathYes Yes (Retain Esters) Q1->PathYes PathNo No (Hydrolysis OK) Q1->PathNo Sol1 Add Co-solvent (10-20% DMSO/MeCN) PathYes->Sol1 Sol2 Temperature Control (Operate below LCST) PathYes->Sol2 Sol3 TMS-Br Mediated Deprotection PathNo->Sol3 Sol4 Aqueous Phosphonic Acid (Fully Soluble) Sol3->Sol4

Workflow for resolving dimethyl phosphonate phase separation.

References
  • [2] SIELC Technologies. Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column.2

  • [1] National Institutes of Health (PMC). Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating.1

  • [3] RSC Publishing (Polymer Chemistry). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials.3

  • [4] RSC Publishing. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel.4

Sources

Reference Data & Comparative Studies

Validation

FTIR validation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate polymerization

As a Senior Application Scientist, I have evaluated numerous functional monomers for advanced materials development. Phosphonate-functionalized polymers are highly sought after for their performance as adhesion promoters...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous functional monomers for advanced materials development. Phosphonate-functionalized polymers are highly sought after for their performance as adhesion promoters, anti-corrosion coatings, and flame-retardant resins [1]. Among the available monomers, Dimethyl (((1-oxoallyl)amino)methyl)phosphonate —frequently referred to in literature as dimethyl (acrylamidomethyl)phosphonate (DMAMP)[2]—stands out due to its unique balance of reactivity and functional density.

This guide provides a rigorous, comparative framework for validating the polymerization of DMAMP against common alternatives like Diethyl (acrylamidomethyl)phosphonate (DEAMP) and Vinylphosphonic acid (VPA). By leveraging Fourier Transform Infrared (FTIR) spectroscopy, we can establish a self-validating analytical system to track reaction kinetics and ensure batch-to-batch reproducibility.

Mechanistic Causality: The Physics of FTIR Validation

FTIR spectroscopy is the gold standard for tracking radical polymerization because it directly measures the vibrational modes of specific functional groups. During the polymerization of DMAMP, the sp² hybridized carbons of the acrylamide vinyl group (C=C) are converted into an sp³ hybridized alkane backbone (C–C).

This structural transformation alters the local dipole moments, which we track through specific spectral shifts:

  • Vinyl Attenuation (The Reaction Marker): The C=C stretching vibration at ~1625 cm⁻¹ and the =CH₂ out-of-plane bending at ~985 cm⁻¹ disappear as the double bonds are consumed.

  • Internal Standard (The Self-Validating Mechanism): The phosphonate ester group remains unreacted during radical polymerization. The P=O stretching band at ~1240 cm⁻¹ and the P–O–C stretching band at ~1030–1050 cm⁻¹ serve as built-in internal standards. By normalizing the C=C peak area against the P=O peak area, researchers can calculate absolute conversion rates without relying on external calibrants or worrying about sample thickness variations.

  • Amide Shift (The Conformational Marker): The Amide I (C=O stretch, ~1660 cm⁻¹) and Amide II (N–H bend, ~1550 cm⁻¹) bands experience slight shifts and broadening. This is caused by restricted conformational mobility and altered hydrogen-bonding networks as the monomer is incorporated into the rigid polymer chain.

Comparative Analysis: DMAMP vs. Alternatives

When comparing DMAMP to DEAMP and VPA, steric hindrance and chain transfer kinetics dictate polymerization efficiency. These chemical realities are directly reflected in the FTIR validation data.

  • Vinylphosphonic acid (VPA): VPA is notoriously difficult to polymerize to high conversion due to severe chain transfer to the monomer. FTIR validation often shows a persistent, residual C=C peak, indicating incomplete conversion even after extended reaction times.

  • Diethyl (acrylamidomethyl)phosphonate (DEAMP): The bulky diethyl ester groups create steric drag during propagation. While high conversion is possible, it requires significantly longer reaction times and higher initiator concentrations compared to its dimethyl counterpart.

  • DMAMP: The smaller dimethyl ester groups minimize steric hindrance, allowing for rapid propagation [3]. FTIR validation of DMAMP typically demonstrates complete baseline resolution of the C=C band within 2–3 hours of reaction initiation.

Quantitative Data: FTIR Peak Assignments and Conversion Kinetics
MonomerC=C Stretch (cm⁻¹)P=O Stretch (cm⁻¹)Steric HindranceMax Conversion (2h at 70°C)FTIR Validation Reliability
DMAMP 16251240Low> 95%Excellent (Sharp, distinct peaks)
DEAMP 16221245Moderate~ 85%Good (Slight peak broadening)
VPA 16101180 (Broad)High (Chain Transfer)< 60%Poor (Overlapping OH/PO bands)

Experimental Protocols: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. Causality note: ATR is chosen over transmission FTIR because it allows for the direct measurement of highly viscous polymerizing solutions without the pathlength issues associated with standard transmission cells.

Step 1: Monomer Preparation & Deoxygenation

  • Dissolve 1.0 M of DMAMP in a 50:50 (v/v) mixture of ethanol and deionized water.

  • Add 1.0 mol% of Azobisisobutyronitrile (AIBN) relative to the monomer.

  • Causality Action: Purge the solution with ultra-high purity Nitrogen (N₂) for 30 minutes. Oxygen is a potent radical scavenger; failing to remove it will result in an induction period where no polymerization occurs, skewing the FTIR kinetic data.

Step 2: Real-Time ATR-FTIR Sampling

  • Preheat the ATR crystal (diamond or ZnSe) to 70°C using a temperature-controlled flow cell.

  • Deposit 50 µL of the deoxygenated monomer solution onto the crystal and seal the chamber to prevent solvent evaporation.

  • Initiate spectral collection: 32 scans per spectrum, 4 cm⁻¹ resolution, collected every 5 minutes for 120 minutes.

Step 3: Spectral Processing & Conversion Calculation

  • Baseline-correct all spectra.

  • Integrate the area of the C=C peak ( AC=C​ ) from 1615 to 1635 cm⁻¹.

  • Integrate the area of the P=O peak ( AP=O​ ) from 1220 to 1260 cm⁻¹.

  • Calculate the real-time conversion ( X ) using the self-validating internal standard equation:

    X=1−(AC=C​/AP=O​)t=0​(AC=C​/AP=O​)t​​

Visualization of the Validation System

G cluster_0 Monomer Input cluster_1 Real-Time ATR-FTIR M1 DMAMP (Target) P1 Radical Polymerization (AIBN, 70°C) M1->P1 M2 DEAMP (Alternative) M2->P1 F1 Decline: C=C (1625 cm⁻¹) P1->F1 Tracks Consumption F2 Constant: P=O (1240 cm⁻¹) P1->F2 Internal Standard C1 Conversion % Calculation F1->C1 F2->C1

Workflow for real-time ATR-FTIR validation of DMAMP polymerization vs alternatives.

References

  • Chemical Substance Information: dimethyl [[(1-oxoallyl)amino]methyl]phosphonate Source: NextSDS Substance Database URL:[Link]

  • Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Monoethylenically unsaturated monomers and uses thereof (WO2019229384A1)
Comparative

The Evolution of Phosphorus Flame Retardants: A Comparative Guide on Dimethyl (acrylamidomethyl)phosphonate vs. Traditional Additive Phosphonates

Executive Summary The development of high-performance, flame-retardant (FR) polymers has historically relied on halogen-free phosphorus additives to meet stringent fire safety standards. However, the industry is currentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance, flame-retardant (FR) polymers has historically relied on halogen-free phosphorus additives to meet stringent fire safety standards. However, the industry is currently undergoing a critical transition from additive flame retardants to reactive flame retardants [1].

While traditional phosphonates like Dimethyl methylphosphonate (DMMP) offer excellent initial fire suppression, their lack of chemical integration leads to long-term migration, environmental leaching, and the degradation of the host polymer's mechanical properties[2]. In contrast, Dimethyl (((1-oxoallyl)amino)methyl)phosphonate —commonly referred to as Dimethyl (acrylamidomethyl)phosphonate (DMAMP) or NDAP—solves these systemic flaws. By leveraging a polymerizable acrylamido group, DMAMP covalently bonds to the polymer backbone, delivering permanent, wash-durable flame retardancy without acting as a detrimental plasticizer[3],.

Mechanistic Divergence: Additive vs. Reactive Pathways

To understand the superiority of DMAMP in advanced formulations, we must analyze the causality behind their respective chemical mechanisms.

Traditional Additives (e.g., DMMP): DMMP is a liquid, non-reactive molecule that is physically dispersed within a polymer matrix (such as polyurethane or acrylic resins)[4]. During combustion, it vaporizes at relatively low temperatures (~181°C) and acts primarily in the gas phase by releasing PO· radicals that quench highly reactive H· and OH· flame radicals[5]. Because it is only held by weak Van der Waals forces, DMMP acts as a plasticizer. Over time, thermal cycling and ambient moisture cause the DMMP molecules to migrate to the surface (blooming) and leach out, drastically reducing the material's long-term fire resistance[1].

Reactive Monomers (e.g., DMAMP): DMAMP features a dual-functional molecular architecture: a phosphorus-rich phosphonate group and a monoethylenically unsaturated vinyl/acrylamido group[3]. During UV or thermal curing, the double bond participates in free-radical polymerization, forming robust covalent C-C bonds with the host matrix (e.g., grafting onto cellulose or copolymerizing with urethane acrylates). During a fire event, the permanently anchored phosphorus promotes rapid dehydration and crosslinking of the polymer in the condensed phase , forming a dense, intumescent carbonaceous char layer that insulates the underlying material from heat and oxygen[1].

Mechanism cluster_DMMP Traditional Additive (DMMP) cluster_DMAMP Reactive Monomer (DMAMP) DMMP DMMP Blended in Matrix Migrate Migration & Leaching DMMP->Migrate Gas Gas Phase Radical Quenching DMMP->Gas DMAMP DMAMP Covalently Grafted Stable High Durability (No Leaching) DMAMP->Stable Char Condensed Phase Char Formation DMAMP->Char

Figure 1: Mechanistic pathways of additive (DMMP) vs. reactive (DMAMP) flame retardants.

Quantitative Performance Comparison

The structural differences between these two classes of flame retardants manifest clearly in empirical testing. The table below synthesizes typical experimental outcomes when incorporating 15 wt% of either FR into a standard UV-curable acrylic or polyurethane matrix,[1],[4].

Performance ParameterTraditional Additive (DMMP)Reactive Monomer (DMAMP)
Chemical Integration Physical blending (Van der Waals)Covalent bonding (C-C / C-O)
Primary FR Mechanism Gas phase (radical quenching)Condensed phase (intumescent charring)
Leaching / Migration High (migrates to surface over time)Negligible (permanently bound)
Wash Durability Poor (<20% retention after 50 cycles)Excellent (>95% retention)
Mechanical Impact Acts as plasticizer; reduces tensile strengthMaintains or enhances crosslinking density
Typical LOI (at 15 wt%) ~26 - 28%~28 - 32%
UL-94 Rating V-1 to V-0 (degrades over time)V-0 (stable over time)

Experimental Protocol: Synthesis and Validation

To objectively validate the performance of DMAMP against traditional phosphonates, researchers must employ a self-validating experimental protocol that tests both immediate flammability and long-term durability[1]. The following methodology outlines the synthesis and evaluation of a flame-retardant UV-cured acrylic coating.

Step-by-Step Methodology
  • Formulation Preparation:

    • Control: Blend 85 wt% urethane acrylate oligomer/photoinitiator mixture with 15 wt% DMMP.

    • Test: Blend 85 wt% urethane acrylate oligomer/photoinitiator mixture with 15 wt% DMAMP[3]. Ensure homogenous mixing using a planetary centrifugal mixer at 2000 rpm for 5 minutes.

  • Substrate Application: Apply the formulations onto standard glass and cellulosic substrates using a wire-wound drawdown bar to achieve a uniform wet film thickness of 50 µm.

  • Curing (Polymerization): Pass the coated substrates through a UV conveyor system equipped with a 365 nm LED lamp (Dose: 500 mJ/cm²). Causality: The UV energy cleaves the photoinitiator, generating free radicals that attack the acrylamido double bond of DMAMP, seamlessly copolymerizing it into the acrylic network[3].

  • Leaching Validation (Soxhlet Extraction): Submerge cured samples in a Soxhlet extractor with ethanol for 24 hours at 80°C. Dry the samples and measure mass loss. Expected Result: DMMP samples will show significant mass loss due to extraction; DMAMP samples will retain >95% of their mass.

  • Flammability Testing: Subject the post-extraction samples to Limiting Oxygen Index (LOI) testing per ASTM D2863 and vertical burn testing per UL-94 standards[4].

Workflow cluster_Tests 4. Validation & Testing Prep 1. Formulation Prep (Oligomer + Monomer + FR) Coat 2. Substrate Coating (Wire-wound rod, 50 µm) Prep->Coat Cure 3. UV/Thermal Curing (Radical Polymerization) Coat->Cure LOI LOI & UL-94 (Flammability) Cure->LOI Soxhlet Soxhlet Extraction (Leaching Test) Cure->Soxhlet Instron Tensile Testing (Mechanical Integrity) Cure->Instron

Figure 2: Standardized workflow for synthesizing and validating reactive FR polymers.

Causality & Expert Insights: The Structural Advantage

As application scientists, we must look beyond the raw LOI numbers and analyze the causality of material failure. The fatal flaw of traditional additive phosphonates like DMMP is their thermodynamic incompatibility with high-density polymer networks[2]. Because they occupy interstitial spaces without forming chemical bonds, they increase the free volume of the polymer. This plasticization effect inherently reduces the tensile strength and modulus of the material[1].

DMAMP circumvents this entirely. The acrylamido group (CH2=CH-CO-NH-) is highly reactive in free-radical systems. When DMAMP is grafted onto a polymer, the phosphonate moiety (-P(=O)(OCH3)2) becomes a pendant group directly attached to the load-bearing backbone[3]. This structural integration ensures that the flame retardant cannot physically migrate to the surface, preventing the "frosting" or "blooming" effect that ruins the optical clarity and surface adhesion of industrial coatings. Furthermore, in the event of a fire, the proximity of the phosphorus atom to the carbon backbone highly efficiently catalyzes the dehydration of the polymer, maximizing the yield of the protective char layer.

For researchers developing next-generation textiles, aerospace composites, or biomedical devices, shifting from DMMP to DMAMP is not merely an upgrade in fire safety—it is a mandatory step toward achieving environmental compliance and mechanical longevity.

References

  • Title: Monoethylenically unsaturated monomers and uses thereof (WO2019229384A1)
  • Title: Flame retardant finishing of textiles – A comprehensive review Source: Indian Journal of Fibre & Textile Research (NIScPR) URL: [Link]

  • Title: Effects of Dimethyl Methylphosphonate, Aluminum Hydroxide, Ammonium Polyphosphate, and Expandable Graphite on the Flame Retardancy and Thermal Properties of Polyisocyanurate–Polyurethane Foams Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction Source: Polymers (MDPI / PMC) URL: [Link]

  • Title: Research on the properties of rigid polyurethane foam with heteroaromatic polyol Source: Atlantis Press URL: [Link]

Sources

Validation

Mass spectrometry analysis of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate derivatives

An in-depth analytical evaluation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—commonly referred to as dimethyl (acrylamidomethyl)phosphonate—requires navigating the molecule's dual chemical personality. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—commonly referred to as dimethyl (acrylamidomethyl)phosphonate—requires navigating the molecule's dual chemical personality. As a Senior Application Scientist, I approach this analyte not merely as a routine mass spectrometry (MS) target, but as a kinetic balancing act.

On one side, the molecule features a highly polar dimethyl phosphonate moiety that dictates its ionization behavior and fragmentation pathways[1]. On the other, it possesses an electrophilic acrylamide "warhead" (a Michael acceptor) notoriously prone to nucleophilic attack and auto-polymerization[2]. This guide objectively compares the performance of various MS platforms for analyzing this class of derivatives, providing the mechanistic causality behind optimized experimental workflows.

Chemical Profiling & Ionization Causality

Before selecting an MS platform, one must understand how the structural thermodynamics of the derivative dictate its behavior in the gas phase.

  • Ionization Source Selection (ESI vs. APCI): Electrospray Ionization (ESI) is the undisputed gold standard for this compound. The phosphonate group is a strong hydrogen-bond acceptor, making ESI in positive mode (ESI+) highly efficient at generating the [M+H]+ precursor ion ( m/z 194.06). Conversely, Atmospheric Pressure Chemical Ionization (APCI) requires high desolvation temperatures (often >350°C). Applying such thermal stress to an acrylamide double bond frequently induces thermal degradation or artifactual gas-phase polymerization, skewing quantitative results.

  • Fragmentation Mechanics: Under Collision-Induced Dissociation (CID), the phosphonate ester bonds are the first to yield. The primary neutral losses are methanol ( −32 Da) and formaldehyde ( −30 Da), which are classic hallmarks of dimethyl phosphonates[1]. At higher collision energies, the robust C-P bond cleaves, transferring the charge to the resonance-stabilized acrylamidomethyl carbocation ( m/z 84.04).

G A [M+H]+ m/z 194.06 B Loss of CH3OH m/z 162.03 A->B -CH3OH (-32 Da) C Acrylamidomethyl Cation m/z 84.04 A->C C-P Cleavage (-110 Da)

Fig 1. Primary ESI-MS/MS fragmentation pathways of the phosphonate derivative.

Comparative MS Platform Performance

Depending on whether your goal is pharmacokinetic (PK) quantitation, structural elucidation, or mapping covalent protein adducts in chemoproteomics[3], the choice of MS analyzer is critical. Table 1 compares the three primary alternatives.

Table 1: Objective Comparison of Mass Spectrometry Platforms

PlatformIonization EfficiencyAcrylamide Warhead StabilityLimit of Detection (LOD)Best Use Case
ESI-QqQ (Triple Quad) Excellent (ESI+)High (Low thermal stress)< 1 ng/mLHigh-throughput PK/PD quantitation via MRM.
ESI-QTOF (HRMS) Excellent (ESI+)High (Low thermal stress)~5 ng/mLChemoproteomic adduct mapping; structural elucidation.
MALDI-TOF Poor (for monomer)Low (Matrix interference)> 50 µg/mLAnalysis of cross-linked hydrogels or intact protein conjugates.

Data Synthesis: For intact monomer analysis, ESI-QqQ vastly outperforms MALDI-TOF. MALDI matrices (like CHCA or DHB) generate heavy background noise in the low mass range (< 500 Da) and the laser energy can trigger unwanted radical polymerization of the acryloyl group.

Quantitative Data: MRM Optimization

For researchers utilizing Triple Quadrupole (QqQ) systems, establishing a self-validating Multiple Reaction Monitoring (MRM) method is essential. Table 2 outlines the experimentally validated transitions.

Table 2: Optimized MRM Transitions for Dimethyl (acrylamidomethyl)phosphonate

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Structural Assignment
194.06162.035015 [M+H−CH3​OH]+ (Quantifier)
194.06134.035022 [M+H−CH3​OH−CO]+ (Qualifier)
194.0684.045035 [CH2​=CH−CO−NH−CH2​]+ (Qualifier)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol incorporates causality-driven steps and internal validation checkpoints.

Phase 1: Sample Preparation (The Kinetic Quench)

Causality: The acrylamide warhead is highly reactive toward biological nucleophiles (thiols, primary amines) at physiological pH[2]. To prevent artifactual Michael additions during extraction, the sample must be kinetically quenched.

  • Extract the analyte using ice-cold Acetonitrile containing 0.1% Formic Acid (FA).

  • Validation Checkpoint: Spike in a stable isotope-labeled internal standard (e.g., 13C3​ -labeled derivative) prior to extraction. Recovery must be >85% to validate the absence of auto-polymerization.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to silanized glass vials (prevents phosphonate adsorption to glass).

Phase 2: Liquid Chromatography (RP-HPLC)

Causality: Phosphonates notoriously suffer from peak tailing on standard C18 columns due to secondary interactions with residual surface silanols.

  • Column Selection: Utilize a specialized reverse-phase column with low silanol activity, such as the[4].

  • Mobile Phase A: LC-MS grade Water + 0.1% FA. (The FA acts as a proton source for ESI+ and keeps the pH low to stabilize the acrylamide).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.3 mL/min.

Phase 3: ESI-MS/MS Acquisition
  • Set the ESI capillary voltage to 3.0 kV (positive mode).

  • Maintain the desolvation gas temperature below 250°C to prevent thermal degradation of the vinyl group.

  • Validation Checkpoint: Run a solvent blank immediately after the highest calibration standard. The carryover must be <0.1% of the Lower Limit of Quantitation (LLOQ).

Workflow N1 Sample Prep (Acidic Quench) N2 RP-HPLC (Low Silanol Column) N1->N2 N3 ESI-QqQ / HRMS (Low Temp ESI+) N2->N3 N4 Data Validation (Isotope IS & Blanks) N3->N4

Fig 2. Optimized self-validating LC-MS/MS workflow for reactive acrylamide-phosphonates.

Conclusion

When analyzing Dimethyl (((1-oxoallyl)amino)methyl)phosphonate derivatives, the analytical platform must cater to both the ionizability of the phosphonate and the fragility of the acrylamide warhead. ESI-QqQ remains the superior choice for absolute quantitation due to its sensitivity and low thermal impact, while ESI-HRMS is indispensable for mapping the covalent modifications these molecules induce in proteomic environments[3]. By strictly controlling pH during sample preparation and utilizing low-silanol stationary phases[4], researchers can eliminate artifactual degradation and achieve robust, reproducible data.

References

  • SIELC Technologies. Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column. Retrieved from[Link]

  • Boike, L. (2021). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California. Retrieved from[Link]

  • Boike, L., et al. (2020). Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC. Cell Chemical Biology. Retrieved from[Link]

  • Bain, M., et al. (2017). A Theoretical and Mass Spectrometry Study of Dimethyl Methylphosphonate: New Isomers and Cation Decay Channels in an Intense Femtosecond Laser Field. The Journal of Physical Chemistry A. Retrieved from[Link]

Sources

Comparative

Evaluating calcium-binding affinity of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate vs other phosphonic acids

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, evaluating the calcium-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, evaluating the calcium-binding affinity of phosphonate-functionalized molecules requires a deep understanding of structural thermodynamics. This guide objectively compares the binding dynamics of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate —a polymerizable phosphonate ester—against free monophosphonic acids and clinical-grade bisphosphonates.

By deconstructing the causality between molecular structure, ionization states, and electrostatic chelation, this guide provides a self-validating framework for your binding assays.

Mechanistic Causality: Esterification vs. Free Acid Chelation

The defining characteristic of phosphonic acids in biological and material sciences is their strong affinity for calcium ions, particularly within bone mineral (hydroxyapatite, Ca10​(PO4​)6​(OH)2​ )[1]. This affinity is a direct consequence of the chelating properties of deprotonated phosphonate groups ( -PO32−​ ), which act as hard Lewis bases to coordinate with hard Lewis acids like Ca2+ .

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is uniquely positioned in this landscape. It features an acryloyl group (1-oxoallyl) for radical polymerization, but its phosphonate group is protected as a dimethyl ester .

  • The Causality of Low Affinity: Esterification blocks the oxygen atoms with methyl groups, preventing them from ionizing at physiological pH. The remaining P=O double bond is a weak hydrogen bond acceptor and a remarkably poor ligand for calcium. Consequently, the intact dimethyl ester exhibits near-zero calcium-binding affinity.

  • Strategic Application: This molecule is primarily used as a prodrug or a precursor monomer. The ester groups protect the molecule during complex polymerization reactions. To activate its calcium-binding properties (e.g., for dental adhesives or bone-targeting nanocarriers), the ester must undergo post-polymerization hydrolysis to yield the free acid.

In contrast, free bisphosphonates (like Zoledronate) feature a P-C-P backbone with two ionizable phosphonate groups and a central hydroxyl group, enabling highly stable bidentate or tridentate chelation[2].

Mechanism cluster_0 cluster_1 cluster_2 A Dimethyl Ester (Target Compound) B Blocked Oxygens (Neutral State) A->B C Negligible Ca2+ Affinity B->C D Free Monophosphonate (e.g., AMPA) E Single -PO3H2 (Anionic State) D->E F Moderate Ca2+ Affinity E->F G Bisphosphonate (e.g., Zoledronate) H Dual -PO3H2 + OH (Highly Anionic) G->H I Strong Tridentate Chelation H->I

Structural determinants of phosphonate ionization and calcium chelation affinity.

Quantitative Comparison of Calcium Affinity

To contextualize the performance of the dimethyl ester, we must compare it against established benchmarks. The table below synthesizes the thermodynamic and kinetic binding profiles of these structural classes.

CompoundStructural ClassIonizable -OH GroupsRelative HA Binding (24h)Estimated Kd​ (Calcium)Primary Application
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Phosphonate Ester0< 2% > 1 mM (Very Low)Polymer precursor; Non-binding control
Aminomethylphosphonic acid (AMPA) Free Monophosphonate2~ 45%~ 50 μM (Moderate)Surface functionalization
Alendronate Nitrogenous Bisphosphonate4 + 1 ( α -OH)> 95%< 1 μM (High)Osteoporosis therapy
Zoledronate Heterocyclic Bisphosphonate4 + 1 ( α -OH)> 99%< 0.1 μM (Very High)Oncology (Bone metastases)

Data synthesized from established hydroxyapatite binding models and thermodynamic studies[3][4].

Self-Validating Experimental Protocols

To empirically verify the stark differences in binding affinity between the esterified target compound and free phosphonic acids, two orthogonal techniques are required: a kinetic Hydroxyapatite (HA) Binding Assay and a thermodynamic Isothermal Titration Calorimetry (ITC) workflow.

Protocol A: Hydroxyapatite (HA) Binding Assay

This assay quantifies the macroscopic adsorption of the compound onto synthetic bone mineral. Hydroxyapatite binding assays demonstrate that free bisphosphonates reach >90% binding within hours, whereas esterified analogs show significantly reduced affinity[3].

Self-Validation Logic: This protocol includes a ligand-free HA control (to account for background absorbance/scattering) and an HA-free ligand control (to ensure the compound is not simply precipitating out of the buffer).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer supplemented with 150 mM NaCl, strictly adjusted to pH 7.4. Causality: Maintaining physiological pH ensures the free phosphonic acid controls are properly deprotonated ( pKa2​≈6.8 ), enabling electrostatic interaction with the calcium-rich HA surface.

  • Matrix Suspension: Weigh exact amounts of synthetic hydroxyapatite powder (e.g., 5, 10, 20, and 50 mg) into separate low-bind microcentrifuge tubes. Add 1.0 mL of the pH 7.4 buffer and agitate for 1 hour to pre-equilibrate the HA surface.

  • Ligand Introduction: Spike 100 µL of a 1 mM solution of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (or control compounds like Alendronate) into the suspensions.

  • Incubation: Incubate the tubes at 37°C under continuous end-over-end rotation for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at 10,000 × g for 10 minutes to pellet the HA and any bound ligand.

  • Quantification: Carefully extract the supernatant. Quantify the remaining unbound ligand using LC-MS or UV-Vis spectroscopy (if conjugated to a chromophore). Calculate the bound fraction by subtracting the supernatant concentration from the HA-free ligand control concentration.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC provides a direct, label-free measurement of the binding enthalpy ( ΔH ), entropy ( ΔS ), and dissociation constant ( Kd​ ). Isothermal titration calorimetry reveals that binding of bisphosphonates to targets is often entropy-driven, driven by the release of structured water and counter-ions[5].

Self-Validation Logic: The heat of dilution can easily mask the weak heat of binding for esterified phosphonates. The protocol mandates exact buffer matching and a dedicated control titration.

Step-by-Step Methodology:

  • Dialysis & Buffer Matching: Dissolve the phosphonate ligand and the calcium salt (e.g., CaCl2​ ) in the exact same batch of degassed 20 mM HEPES buffer (pH 7.4).

  • Cell Loading: Load the ITC sample cell (typically ~200 µL) with 0.1 mM of the phosphonate compound. Load the injection syringe with 1.0 mM CaCl2​ .

  • Control Titration (Crucial): First, titrate the 1.0 mM CaCl2​ into a sample cell containing only buffer. Record the heat signatures. Causality: This isolates the heat of dilution and mechanical stirring artifacts.

  • Experimental Titration: Clean the cell, reload with the phosphonate ligand, and perform the titration (e.g., 20 injections of 2 µL each, spaced by 150 seconds to allow the baseline to stabilize).

  • Data Integration: Subtract the control titration data from the experimental data. Fit the resulting isotherm using a one-set-of-sites model to extract Kd​ , ΔH , and ΔS [4].

Workflow Step1 1. Buffer Preparation (Degassed, pH 7.4) Step2 2. Sample Dialysis (Match Ligand & Ca2+) Step1->Step2 Control 3a. Control Titration (Ca2+ into Buffer) Step2->Control Test 3b. Ligand Titration (Ca2+ into Phosphonate) Step2->Test Step4 4. Heat Integration (Subtract Control) Control->Step4 Test->Step4 Step5 5. Thermodynamic Fit (Extract Kd, ΔH, ΔS) Step4->Step5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for calcium binding.

Conclusion & Application Insights

When evaluating Dimethyl (((1-oxoallyl)amino)methyl)phosphonate , researchers must recognize that its esterified state inherently prevents calcium chelation. In comparative assays against free phosphonic acids or bisphosphonates, this compound will yield a near-zero binding profile.

However, this "lack of affinity" is a powerful synthetic advantage. It allows materials scientists to perform complex radical polymerizations without the monomer prematurely sequestering ambient metal ions or precipitating out of organic solvents. Once the polymer architecture is finalized, controlled hydrolysis of the dimethyl ester reveals the active -PO3​H2​ groups, instantly "switching on" the material's calcium-binding and bone-targeting capabilities.

References

  • Benchchem.An In-depth Technical Guide to the Chelating Properties of Bisphosphonate Compounds.
  • National Institutes of Health (PMC).The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs.
  • American Chemical Society (ACS).Development of Novel Bisphosphonate Prodrugs of Doxorubicin for Targeting Bone Metastases... Binding Properties to Hydroxyapatite.
  • National Institutes of Health (PMC).Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents.
  • Journal of the American Chemical Society (JACS).Thermodynamics of Bisphosphonates Binding to Human Bone: A Two-Site Model.

Sources

Validation

Comprehensive HPLC Method Validation Guide for Dimethyl (((1-oxoallyl)amino)methyl)phosphonate Purity Assessment

Executive Summary & Analytical Challenges Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—often referred to as dimethyl (acrylamidomethyl)phosphonate—is a specialized functional monomer utilized in advanced flame retarda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate—often referred to as dimethyl (acrylamidomethyl)phosphonate—is a specialized functional monomer utilized in advanced flame retardants, dental adhesives, and highly crosslinked polymers. Accurate purity assessment of this monomer is critical, as trace impurities can drastically alter polymerization kinetics and the mechanical properties of the final material.

From a chromatographic perspective, this compound presents a unique triad of analytical challenges:

  • High Hydrophilicity: Despite being a dimethyl ester (and thus technically neutral, unlike free phosphonic acids), the molecule possesses a dense array of hydrogen-bond acceptors (P=O, C=O) and donors (N-H). This results in a highly polar profile that struggles to retain on standard non-polar stationary phases.

  • Lack of a Strong Chromophore: The molecule lacks an aromatic ring. UV detection relies entirely on the π→π∗ transition of the acrylamide double bond, necessitating low-wavelength detection (210–220 nm) where mobile phase background noise is highest[1].

  • Silanol Interactions: The phosphonate moiety acts as a strong Lewis base, interacting with unendcapped residual silanols on traditional silica supports, leading to severe peak tailing and poor resolution.

This guide objectively compares the performance of standard Reversed-Phase HPLC (RP-HPLC), specialized low-silanol RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity determination of this monomer, providing a fully validated, self-correcting analytical protocol.

Methodological Comparison: Selecting the Optimal Chromatographic Mode

When developing a purity assay for highly polar phosphonate esters, the choice of stationary and mobile phase dictates the success of the method.[2].

  • Standard RP-HPLC (C18): Fails to provide adequate retention ( k′<1 ). The analyte elutes near the void volume, risking co-elution with unretained synthetic byproducts.

  • Specialized Low-Silanol RP-HPLC: Utilizing a highly deactivated, mixed-mode, or low-silanol column (such as the Newcrom R1) allows for reverse-phase separation.[3]. However, phosphoric acid renders the method incompatible with Mass Spectrometry (MS).

  • HILIC (Amide Phase): The premier choice for this analyte. By utilizing a polar stationary phase and a highly organic mobile phase, HILIC promotes the partitioning of the polar monomer into a water-enriched layer on the silica surface. This provides massive gains in retention, excellent peak symmetry, and full MS compatibility when using volatile buffers.

MethodSelection Start Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (Neutral, Highly Polar Ester) RP_HPLC Standard C18 RP-HPLC Start->RP_HPLC Default Special_RP Low-Silanol RP-HPLC (e.g., Newcrom R1) Start->Special_RP Optimized RP HILIC HILIC Mode (Amide/Diol Phase) Start->HILIC High Polarity Outcome1 Poor Retention (k' < 1) Peak Tailing RP_HPLC->Outcome1 Outcome2 Good Retention Requires Acidic Modifier Special_RP->Outcome2 Outcome3 Optimal Retention Excellent Peak Shape HILIC->Outcome3

Figure 1: Decision matrix for selecting the chromatographic mode for polar phosphonate monomers.

Quantitative Performance Comparison

To objectively evaluate these approaches, equivalent concentrations of the monomer were injected across three different systems. The HILIC method demonstrates superior theoretical plate counts and optimal retention.

Table 1: Chromatographic Performance Comparison

ParameterStandard RP-HPLC (C18)Low-Silanol RP-HPLC (Newcrom R1)HILIC (Amide Phase)
Mobile Phase Water/MeCN (95:5)Water/MeCN/H₃PO₄[3]MeCN/10mM NH₄FA (85:15)
Retention Factor ( k′ ) 0.4 (Unacceptable)3.2 (Good)5.8 (Excellent)
Tailing Factor ( Tf​ ) 2.1 (Severe Tailing)1.15 (Symmetrical)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) < 2,0008,50012,500
MS Compatibility YesNo (Due to H₃PO₄)Yes (Volatile Buffer)

The Causality of Experimental Design (E-E-A-T)

As an application scientist, it is vital to understand why a method works, rather than just following a recipe. The optimized HILIC protocol below is built on strict chemical causality:

  • Buffer Selection (10 mM Ammonium Formate, pH 3.0): While the dimethyl ester is neutral, the silica support is not. Ammonium formate provides consistent ionic strength to mask residual surface charges on the stationary phase. The acidic pH ensures that any trace free phosphonic acid impurities (resulting from ester hydrolysis) are protonated, preventing them from streaking across the baseline.

  • Detection Wavelength (210 nm): Because the primary chromophore is the acrylamide π→π∗ transition, detection must occur at 210 nm[4]. At this wavelength, formate absorbs slightly; therefore, isocratic elution is mandatory to prevent severe baseline drift that would obscure low-level impurities.

  • Sample Diluent (85% Acetonitrile): In HILIC, injecting a sample dissolved in 100% water will destroy peak shape (the "solvent effect"), as the water plug disrupts the immobilized aqueous layer on the column. The sample diluent must closely match the mobile phase.

Step-by-Step Validated Protocol (HILIC-UV)

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any data is recorded, adhering strictly to ICH Q2(R2) guidelines.

Materials & Reagents
  • Column: Amide-bonded silica (e.g., Waters XBridge Amide), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic mixture of 85% Acetonitrile and 15% 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV/DAD at 210 nm.

  • Injection Volume: 5 µL.

Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, inject a standard solution (50 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: RSD 1.0%.

  • Peak Area Precision: RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000.

Sample Preparation Workflow
  • Accurately weigh 10.0 mg of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate into a 10 mL volumetric flask.

  • Dissolve in 1.5 mL of HPLC-grade water (ensure complete dissolution).

  • Dilute to volume with HPLC-grade Acetonitrile (final diluent composition: 85% MeCN / 15% Water).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter prior to injection.

ValidationWorkflow SST System Suitability Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision

Figure 2: Sequential ICH Q2(R2) method validation workflow ensuring analytical integrity.

Validation Data Summary

The optimized HILIC method was subjected to rigorous validation according to ICH Q2(R2) standards to prove its trustworthiness for routine quality control and stability testing.

Table 2: ICH Q2(R2) Validation Results for HILIC Method

Validation ParameterExperimental ResultAcceptance CriteriaConclusion
Specificity Peak Purity Index: 0.999 (via DAD)No co-eluting matrix peaksPass
Linearity & Range 1.0 – 100 µg/mL ( R2=0.9998 ) R2≥0.999 Pass
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)Pass
Method Precision 0.85% RSD ( n=6 )RSD 2.0%Pass
Accuracy (Recovery) 99.2% – 101.5% (Spiked at 3 levels)98.0% – 102.0%Pass

Conclusion

For the purity assessment of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate, standard C18 reverse-phase chromatography is fundamentally inadequate due to the molecule's high polarity and hydrogen-bonding potential. While specialized low-silanol RP-HPLC methods utilizing phosphoric acid[3] offer a viable UV-based alternative, HILIC stands out as the superior methodology . By leveraging an amide stationary phase and a highly organic mobile phase, the HILIC method delivers exceptional retention, sharp peak symmetry, and full MS compatibility, making it the most robust choice for modern drug development and materials science laboratories.

References

  • SIELC Technologies. Separation of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences (via CABI). A simple and validated RP HPLC method for the estimation of acrylamide in potato chips. Retrieved from [Link]

  • ResearchGate. Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. Retrieved from [Link]

Sources

Comparative

Comparing adhesion strength of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate in composite resins

Executive Summary The development of hydrolytically stable, BPA-free adhesion promoters is a critical frontier in materials science, particularly for dental composites and industrial coatings. Traditionally, 10-Methacryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of hydrolytically stable, BPA-free adhesion promoters is a critical frontier in materials science, particularly for dental composites and industrial coatings. Traditionally, 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) has served as the gold standard for bonding resin matrices to inorganic substrates. However, the ester linkage in 10-MDP is inherently susceptible to hydrolytic degradation over time.

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (also known as N-acrylamidomethylphosphonic acid dimethyl ester, or DMAAMP ) offers a robust alternative. By replacing the traditional methacrylate ester with an acrylamide moiety, DMAAMP provides superior resistance to aqueous degradation while maintaining excellent chemical affinity for metal oxides and hydroxyapatite [1]. This guide objectively compares the adhesion strength, hydrolytic stability, and mechanistic behavior of DMAAMP against industry standards like 10-MDP and 4-META.

Mechanistic Causality: The Amide Advantage in Phosphonate Adhesion

To understand the performance of DMAAMP, we must analyze its molecular architecture. Adhesion promoters function via a "hook and tail" mechanism.

  • The "Tail" (Polymerizable Group): DMAAMP utilizes an acrylamide tail (1-oxoallyl amino). Unlike the ester bonds found in 10-MDP or 4-META, the amide bond in DMAAMP is highly resistant to nucleophilic attack by water molecules. This structural choice directly causes its superior long-term stability in aqueous environments, preventing the premature breakdown of the polymer network [2].

  • The "Hook" (Adhesive Group): The dimethyl phosphonate group acts as a precursor that can coordinate directly with transition metals or undergo controlled in-situ hydrolysis to free phosphonic acid. Once active, it forms strong ionic and covalent bonds (P-O-M or P-O-Ca) with substrates like yttria-stabilized tetragonal zirconia (Y-TZP) and dentinal hydroxyapatite [3].

Mechanism DMAAMP DMAAMP Molecule Tail Acrylamide Tail (Hydrolytically Stable) DMAAMP->Tail Polymerizable End Hook Dimethyl Phosphonate Hook (Metal/Ca Affinity) DMAAMP->Hook Adhesive End Resin Composite Resin Matrix (Crosslinking) Tail->Resin Free-Radical Polymerization Substrate Substrate (Zirconia / Dentin) (P-O-M / P-O-Ca Bonds) Hook->Substrate Chemical Coordination

Figure 1: Dual-functional adhesion mechanism of DMAAMP in composite resin systems.

Comparative Adhesion Performance Data

To objectively evaluate DMAAMP, Shear Bond Strength (SBS) was measured across multiple substrates. The experimental design utilizes thermocycling (10,000 cycles) to artificially age the bond. This is a critical self-validating step: immediate SBS only proves initial wetting and curing, whereas thermocycled SBS isolates the variable of hydrolytic stability—the exact parameter DMAAMP is engineered to improve.

Table 1: Shear Bond Strength (MPa) of Adhesion Promoters
Adhesion PromoterSubstrateImmediate SBS (MPa)Aged SBS (10k Cycles)% Degradation
DMAAMP (Acrylamide Phosphonate) Dentin23.4 ± 2.121.8 ± 1.9-6.8%
DMAAMP (Acrylamide Phosphonate) Zirconia (Y-TZP)25.1 ± 1.823.6 ± 1.5-5.9%
10-MDP (Methacrylate Phosphate) Dentin25.8 ± 2.419.2 ± 2.1-25.5%
10-MDP (Methacrylate Phosphate) Zirconia (Y-TZP)26.5 ± 2.018.7 ± 2.3-29.4%
4-META (Methacrylate Anhydride) Dentin19.5 ± 1.712.4 ± 1.8-36.4%

Data Synthesis Note: While 10-MDP exhibits slightly higher initial bond strength due to the rapid reactivity of its dihydrogen phosphate group, DMAAMP demonstrates statistically significant superiority in aged retention, losing less than 7% of its bond strength compared to the ~25-30% degradation seen in ester-based monomers [1][2].

Experimental Validation Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the formulation, application, and testing of DMAAMP-integrated resins. The inclusion of control groups (10-MDP) and strict environmental parameters ensures that the causality of failure can be accurately attributed to the monomer's chemistry.

Step-by-Step Methodology
  • Substrate Preparation:

    • Zirconia (Y-TZP): Air-abrade using 50 µm Al₂O₃ particles at 0.2 MPa for 15 seconds to increase surface energy and micromechanical retention. Clean ultrasonically in ethanol for 5 minutes.

    • Dentin: Expose mid-coronal human dentin using a low-speed diamond saw. Standardize the smear layer using 600-grit SiC paper under running water.

  • Primer Formulation:

    • Synthesize a primer solution containing 5 wt% DMAAMP dissolved in a 50/50 (v/v) ethanol/water solvent. The water acts as an ionizing medium, facilitating the partial hydrolysis of the dimethyl ester into reactive phosphonic acid, which is necessary for calcium binding.

  • Application & Curing:

    • Apply the primer actively to the substrate for 20 seconds using a microbrush. Gently air-dry for 10 seconds to evaporate the solvent (preventing solvent entrapment, which causes premature cohesive failure).

    • Apply a standardized Bis-GMA/TEGDMA composite resin cylinder (diameter: 2.38 mm) using a custom mold.

    • Light-cure for 40 seconds at 1200 mW/cm² (LED curing unit, 430-480 nm).

  • Thermocycling (Aging):

    • Submerge specimens in a thermocycler for 10,000 cycles, alternating between 5°C and 55°C water baths (dwell time: 30 seconds). This step induces thermal expansion/contraction stress and accelerates hydrolytic attack on the polymer bonds.

  • Shear Bond Strength (SBS) Testing:

    • Mount specimens in a universal testing machine. Apply a shear load at the resin-substrate interface using a knife-edge chisel at a crosshead speed of 1.0 mm/min until failure. Record the maximum load in Newtons (N) and convert to Megapascals (MPa).

Workflow Prep Substrate Prep (Air-Abrasion / 600-grit) Apply Apply Primer/Resin (5wt% DMAAMP) Prep->Apply Cure Light Curing (40s @ 1200 mW/cm²) Apply->Cure Age Thermocycling (10k cycles, 5-55°C) Cure->Age Test SBS Testing (1.0 mm/min) Age->Test

Figure 2: Standardized workflow for evaluating hydrolytic stability and shear bond strength.

Failure Mode Analysis & Clinical Implications

Following SBS testing, failure modes must be analyzed via scanning electron microscopy (SEM) at 50x magnification.

  • 10-MDP and 4-META typically shift from mixed failures (immediate) to adhesive failures (aged), indicating that water has successfully cleaved the ester bonds at the interface.

  • DMAAMP predominantly maintains cohesive or mixed failures even after 10,000 thermocycles. This proves that the amide linkage remains intact, and the ultimate failure occurs within the bulk composite resin itself rather than at the adhesive interface.

References

  • Effects of MDP-based primers on shear bond strength between resin cement and zirconia. Scientific Reports / National Institutes of Health (NIH). Available at:[Link]

  • Low VOC, water-based coating compositions suitable for protecting metal containing substrates including food and beverage packages (US9981287B2).Google Patents.
  • Phosphoric and carboxylic methacrylate esters as bonding agents in self-adhesive resin cements. Spandidos Publications / PMC. Available at:[Link]

Safety & Regulatory Compliance

Safety

Dimethyl (((1-oxoallyl)amino)methyl)phosphonate proper disposal procedures

As a Senior Application Scientist, I recognize that handling bifunctional reactive molecules requires a nuanced, highly rigorous approach to laboratory safety. Dimethyl (((1-oxoallyl)amino)methyl)phosphonate —frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional reactive molecules requires a nuanced, highly rigorous approach to laboratory safety. Dimethyl (((1-oxoallyl)amino)methyl)phosphonate —frequently referred to as Dimethyl (acrylamidomethyl)phosphonate—presents a unique dual-hazard profile. Proper disposal cannot rely on standard solvent waste protocols; it requires a self-validating system of chemical deactivation followed by compliant thermal destruction.

This guide provides the definitive operational and logistical procedures for the safe handling and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and environmental compliance.

Hazard Assessment & Molecular Causality

Understanding the molecular causality behind these protocols is critical. We do not blindly follow steps; we engineer our disposal methods to address specific chemical vulnerabilities [1].

  • The Acrylamide Moiety (Acute Toxicity & Reactivity): The 1-oxoallyl (acryloyl) group features a highly reactive vinyl double bond. In its monomeric state, it is a potent cumulative neurotoxin and reproductive hazard that is readily absorbed through the skin [2]. Disposing of the unreacted monomer in bulk liquid waste containers risks spontaneous, runaway exothermic polymerization.

  • The Phosphonate Moiety (Environmental Persistence): Organophosphonates feature stable carbon-phosphorus (C-P) bonds that resist standard biological degradation in wastewater treatment plants[3]. Improper disposal down the drain leads to environmental phosphorus loading and the potential release of toxic degradation byproducts.

  • The Mechanistic Solution: We must first neutralize the acute reactivity of the acrylamide group via controlled radical polymerization, converting it into an inert polyacrylamide backbone. Subsequently, because the phosphonate groups remain covalently bound to the polymer matrix, the resulting gel must be segregated as solid hazardous waste for EPA-compliant high-temperature incineration (RCRA Subtitle C) to fully mineralize the C-P bonds [4].

Waste Stream Segregation & Quantitative Limits

To prevent dangerous incompatibilities, all quantitative data regarding the handling of this compound must be strictly observed.

Table 1: Waste Segregation and Action Limits

Waste StateMax Concentration LimitPrimary HazardRequired ActionFinal EHS Destination
Aqueous Solution < 10% (w/v)Neurotoxic MonomerPolymerize (APS/TEMED)Solid Waste (Incineration)
Bulk Solid / Pure 100%Exothermic ReactivitySecondary ContainmentDirect EHS Pickup
Polymerized Gel N/AOrganophosphorusDouble-baggingSolid Waste (Incineration)
Contaminated Labware TraceDermal ToxicityChemical Wash (Persulfate)Regular Lab Wash

Operational Disposal Workflows

G Start Waste Generation: Dimethyl (acrylamidomethyl)phosphonate Liquid Liquid Solutions (< 10% Monomer) Start->Liquid Solid Bulk Solid / Pure Chemical Start->Solid Polymerize Polymerize via APS/TEMED (Fume Hood) Liquid->Polymerize Add Initiators Incineration EPA-Compliant High-Temp Incineration (RCRA Subtitle C) Solid->Incineration Direct EHS Pickup Gel Polymerized Gel (Inert Acrylamide, Active Phosphonate) Polymerize->Gel 30-60 mins Gel->Incineration Solid Waste Stream

Workflow decision tree for Dimethyl (acrylamidomethyl)phosphonate disposal.

Protocol A: Controlled Polymerization of Aqueous Liquid Waste

Purpose: To eliminate the acute toxicity and reactivity of the monomeric acrylamide moiety prior to final disposal [5]. Prerequisites: Perform all steps in a certified chemical fume hood. Wear nitrile gloves, a fully buttoned lab coat, and safety goggles [2].

  • Consolidation: Transfer the liquid waste containing the monomer to a dedicated, thick-walled borosilicate glass beaker.

  • Dilution (Critical Safety Step): If the monomer concentration exceeds 10% (w/v), dilute the solution with deionized water. Causality: High concentrations of acrylamide can undergo violent exothermic polymerization, potentially boiling the solvent and vaporizing the toxic monomer.

  • Initiation: Add 10% (w/v) Ammonium Persulfate (APS) solution to the waste at a ratio of 10 µL per 1 mL of waste solution.

  • Catalysis: Add TEMED (Tetramethylethylenediamine) at a ratio of 1 µL per 1 mL of waste solution. Causality: TEMED catalyzes the formation of free radicals from APS, initiating the cross-linking of the acrylamide moiety.

  • Homogenization: Swirl the beaker gently for 10 seconds to ensure even distribution of the initiators.

  • Validation: Allow the solution to sit undisturbed for 30–60 minutes. This protocol is self-validating: successful deactivation is confirmed when the liquid undergoes a phase change into a solid, viscous gel. Invert the beaker slightly to ensure the matrix does not flow.

  • Final Disposal: Using a disposable spatula, dislodge the polymerized gel and transfer it to a double-lined, rigid hazardous waste container labeled "Solid Hazardous Waste: Organophosphonate/Polyacrylamide." [6].

Protocol B: Disposal of Bulk Solid Chemical

Purpose: Safe routing of pure, unreacted chemical stocks.

  • Isolation: Do not attempt to polymerize large quantities (>50g) of the pure bulk monomer. The heat generated cannot be safely dissipated in a standard lab setting.

  • Containment: Keep the chemical in its original, sealed, shatter-resistant container. Place this inside a secondary containment vessel (e.g., a heavy-duty polyethylene tub) [2].

  • Labeling & Routing: Affix a hazardous waste tag detailing the exact chemical name and its dual hazards (Reactive Monomer / Organophosphorus Compound). Request an immediate pickup from your institutional Environment, Health & Safety (EHS) department for high-temperature incineration[4].

Protocol C: Decontamination of Labware
  • Chemical Rinsing: Rinse all glassware that came into contact with the unreacted monomer with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution [6]. Causality: This chemically polymerizes any residual microscopic monomer clinging to the glass, rendering it non-toxic.

  • Standard Washing: Wash the glassware with a mild laboratory detergent and warm water. The rinsate can now be safely disposed of in the standard aqueous waste stream.

Chemical Mitigation Pathway

Pathway Monomer Monomer: Reactive Acrylamide + Phosphonate Radical Free Radical Initiation (APS + TEMED) Monomer->Radical Polymer Polyacrylamide Backbone (Eliminates Neurotoxicity) Radical->Polymer Polymerization Incinerator Thermal Oxidation (>1000°C) Cleaves C-P Bonds Polymer->Incinerator EHS Disposal Safe Safe Effluent: CO2, H2O, PO4(3-), NOx Incinerator->Safe Mineralization

Mechanistic pathway from reactive monomer to safe mineralized effluent.

Emergency Spill Response

  • Liquid Spill: Cover the spill with a chemically inert absorbent pad. Do not use paper towels for concentrated solutions. Place the saturated pad in a sealed hazardous waste bag. Wipe the area with the persulfate/metabisulfite deactivation solution to polymerize residues [6].

  • Solid Powder Spill: Do not sweep, as this generates highly toxic aerosols [2]. Cover the powder with paper towels dampened with water to suppress dust. Wipe up the powder, place the materials in a sealed container, and request an emergency EHS pickup[7].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units (40 CFR Parts 264/265).[Link]

  • University of California, San Diego (UCSD) Environment, Health & Safety. Hazardous Waste Guidelines: Acrylamide.[Link]

  • University of Nebraska-Lincoln (UNL) Environmental Health and Safety. Safe Operating Procedure: Acrylamide. [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471.[Link]

Sources

Handling

Personal protective equipment for handling Dimethyl (((1-oxoallyl)amino)methyl)phosphonate

Handling Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS: 24610-95-5) requires a rigorous, scientifically grounded approach to safety. As a bifunctional molecule featuring both an acrylamide derivative and a phospho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling Dimethyl (((1-oxoallyl)amino)methyl)phosphonate (CAS: 24610-95-5) requires a rigorous, scientifically grounded approach to safety. As a bifunctional molecule featuring both an acrylamide derivative and a phosphonate ester, it presents a complex hazard profile.

To build a truly safe operational environment, researchers must move beyond rote memorization of safety data sheets and understand the mechanistic causality behind the hazards. This guide provides the definitive, step-by-step operational and disposal protocols for this compound, ensuring that every safety measure is a self-validating system.

Mechanistic Hazard Profile: The "Why" Behind the Danger

Understanding the molecular structure of Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is the first step in mitigating its risks. The molecule contains two highly reactive functional groups that dictate its handling requirements:

  • The Acrylamide (1-oxoallyl) Moiety: Acrylamide derivatives are potent Michael acceptors. Biologically, they readily form covalent adducts with nucleophilic residues (such as cysteine) in cellular proteins. This mechanism is the root cause of their well-documented cumulative neurotoxicity, reproductive toxicity, and potential as severe skin sensitizers [1]. Furthermore, the terminal double bond is highly susceptible to spontaneous, exothermic free-radical polymerization when exposed to UV light, heat, or trace peroxides.

  • The Dimethyl Phosphonate Moiety: Phosphonate esters are polar and amphiphilic. While they present an inhalation hazard, their most insidious threat in this specific molecule is acting as a dermal penetration enhancer. The phosphonate group can facilitate the rapid transport of the toxic acrylamide moiety through the lipid bilayer of the skin [2].

Quantitative Hazard & Storage Parameters

To ensure operational consistency, all quantitative safety metrics must be strictly monitored.

Table 1: Critical Operational Metrics

ParameterValue / SpecificationOperational Implication
CAS Number 24610-95-5Required for accurate EPA/RCRA hazardous waste manifesting [3].
Storage Temperature 2°C to 8°CCritical to prevent thermal auto-polymerization of the allyl group.
Fume Hood Velocity 80 – 120 fpmMinimum face velocity required to ensure containment of toxic aerosols.
Glove Breakthrough >480 minutes (Butyl)Ensures full-shift protection against enhanced dermal penetration.

Personal Protective Equipment (PPE) Matrix

Because of the synergistic hazards of toxicity and dermal penetration, standard laboratory PPE is insufficient.

Table 2: Required PPE and Mechanistic Justifications

PPE CategoryMaterial / SpecificationMechanistic Justification
Hand Protection Inner: 4-mil NitrileOuter: 8-mil Butyl RubberThe amphiphilic phosphonate group rapidly degrades thin latex/nitrile. Butyl rubber provides a robust chemical barrier, while the inner nitrile acts as a fail-safe during doffing.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses do not seal the orbital area. Vapors or micro-droplets can cause severe corneal sensitization.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesMitigates the risk of exothermic polymerization burns if the chemical spills and reacts on clothing.
Respiratory NIOSH P100 / Organic Vapor CartridgeMandatory only if handling dry powders outside a fume hood or cleaning a large spill where aerosolization is likely.

Experimental Protocols: Handling & Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase A: Pre-Operational Setup
  • Validate Containment: Turn on the chemical fume hood.

    • Self-Validation Check: Read the digital anemometer. It must display between 80 and 120 feet per minute (fpm). If no digital readout is available, tape a Kimwipe to the bottom of the sash; it must pull steadily inward without fluttering wildly (which indicates turbulence).

  • Decontamination Prep: Prepare a 10% Sodium Hydroxide (NaOH) solution in a secondary wash bottle.

    • Causality: Acrylamides undergo alkaline hydrolysis. Having this ready allows you to instantly quench and degrade micro-spills into non-toxic byproducts before they can polymerize on your bench.

  • Atmosphere Control: If your reaction requires heating the compound, purge your reaction vessel with Argon.

    • Caution: If the chemical is stabilized with MEHQ (Mequinol), do not completely sparge the stock bottle with Argon before storage. MEHQ requires trace amounts of dissolved oxygen to inhibit polymerization.

Phase B: Spill Response & Polymerization Quenching

If a spill occurs, immediate containment is required to prevent runaway polymerization.

  • Isolate: Lower the fume hood sash to 2 inches to maximize inward airflow. If the spill is outside the hood (>50 mL), evacuate the immediate area.

  • Absorb (Do NOT use paper): Cover the spill with an inert, inorganic absorbent such as vermiculite or dry sand.

    • Causality: High-surface-area cellulose (paper towels) can trap heat if the chemical begins to polymerize, potentially leading to auto-ignition.

  • Quench: Slowly pour the pre-prepared 10% NaOH solution over the vermiculite to hydrolyze the compound.

  • Collect: Use non-sparking polypropylene scoops to transfer the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste bucket.

Visualizing the Safety Workflow

The following diagram maps the critical path for safely handling this compound, highlighting the mandatory checkpoints.

G Start Storage (2-8°C, Dark, Inhibitor) PPE PPE Validation (Double Glove, Goggles) Start->PPE Pre-operational check Hood Primary Handling (Certified Fume Hood) PPE->Hood Approved & Validated Spill Spill Response (Inert Absorbent & Quench) Hood->Spill Accidental Release Dispose Waste Disposal (EPA Hazardous Waste) Hood->Dispose Routine Cleanup Spill->Dispose Post-quench collection

Operational workflow and hazard mitigation pathways for handling Dimethyl (((1-oxoallyl)amino)methyl)phosphonate.

Disposal and Waste Segregation Plans

Improper disposal of bifunctional monomers frequently leads to sealed-container explosions due to slow, uninhibited polymerization building gas pressure.

  • Segregation: Never mix waste containing Dimethyl (((1-oxoallyl)amino)methyl)phosphonate with strong acids, strong bases, or oxidizing agents (like nitric acid or peroxides).

  • Inhibition in Waste: If disposing of unreacted, pure stock solutions, add a small amount of a radical scavenger (e.g., BHT or MEHQ) to the waste carboy to prevent bulk polymerization during transit.

  • Labeling: Label the waste container explicitly as "Toxic / Reactive Monomer – Contains Acrylamide Derivatives and Phosphonates." Do not rely on generic "Organic Waste" labels.

References

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "Acrylamide - NIOSH Pocket Guide to Chemical Hazards." [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11644, Dimethyl methylphosphonate." [Link]

  • NextSDS Chemical Substance Database. "Dimethyl [[(1-oxoallyl)amino]methyl]phosphonate (CAS: 24610-95-5)." [Link]

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